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  • Product: 1,4-Dioxepan-6-amine hydrochloride
  • CAS: 1394042-38-6

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 1,4-Dioxepan-6-amine Hydrochloride in Modulating In Vitro DYRK/CLK Kinase Inhibition

Target Audience: Kinase Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Pharmacophore Paradigm In preclinical dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Kinase Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Pharmacophore Paradigm

In preclinical drug discovery, it is a common misconception to evaluate amine building blocks as standalone biological agents. 1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6) 1 is not an active pharmaceutical ingredient (API) in isolation. Rather, it is a highly specialized, structurally rigid pharmacophore precursor.

Its in vitro mechanism of action is fully realized only when it is covalently integrated into an imidazolone or quinoline core to synthesize advanced ATP-competitive inhibitors, most notably the Leucettinib class 2. This whitepaper details how the unique physicochemical properties of the 1,4-dioxepane moiety dictate the binding kinetics, target residence time, and selectivity of these inhibitors against Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) 3.

Chemical Biology & Structural Rationale

As an application scientist designing kinase panels, one must ask: Why utilize 1,4-dioxepan-6-amine instead of a standard cycloheptylamine? The causality lies in the manipulation of the hydration shell within the kinase active site.

  • Topological Polar Surface Area (TPSA): The inclusion of two ether oxygens in the 7-membered ring drastically alters the TPSA. When the resulting inhibitor binds to the ATP pocket, this ring projects into the solvent-exposed interface.

  • Entropic Optimization: The ether oxygens act as potent hydrogen-bond acceptors. Instead of displacing water molecules unfavorably (as a hydrophobic cycloheptyl ring would), the 1,4-dioxepane ring organizes water into a stable, water-mediated hydrogen bond network. This reduces the entropic penalty of binding, significantly lowering the IC50​ and increasing the residence time ( τ ) on the target.

  • Salt Form Stability: The compound is supplied as a hydrochloride salt. This prevents premature atmospheric oxidation of the primary amine, ensuring a consistent stoichiometric ratio during high-temperature nucleophilic substitutions.

Mechanism A 1,4-Dioxepan-6-amine HCl (Pharmacophore) C Leucettinib Derivative (Active Inhibitor) A->C Nucleophilic substitution (DIPEA, 120-135°C) B Imidazolone Core B->C D DYRK1A / CLK1 Kinase Domain C->D High-affinity binding E Hinge Region (ATP Displacement) D->E F Solvent Interface (Altered Hydration) D->F

Figure 1: Pharmacophore integration and binding mechanism of 1,4-dioxepan-6-amine derivatives.

In Vitro Mechanism of Action: The DYRK/CLK Pathway

Once integrated into a mature inhibitor (e.g., Compound 214) 2, the 1,4-dioxepane moiety drives a highly specific in vitro mechanism:

  • ATP-Competitive Type I Inhibition: The molecule enters the deep catalytic cleft of DYRK1A and CLK1/4 in their active (DFG-in) conformations. The core scaffold forms bidentate hydrogen bonds with the hinge region backbone (e.g., Leu241 in DYRK1A).

  • Alternative Splicing Modulation: By inhibiting CLK1, the compound prevents the phosphorylation of Serine/Arginine-rich (SR) proteins. In vitro cell assays demonstrate that this shifts alternative splicing events, triggering pro-apoptotic pathways in oncology models 3.

  • Tau Phosphorylation & Neuroprotection: Inhibition of DYRK1A directly reduces the hyperphosphorylation of Tau proteins in vitro, providing a mechanistic rationale for treating cognitive deficits associated with Down syndrome and Alzheimer's disease 3.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a specific chemical rationale.

Protocol A: Pharmacophore Integration (Synthesis of Compound 214)

Purpose: To covalently link 1,4-dioxepan-6-amine HCl to the kinase-targeting core.

  • Preparation: Suspend the intermediate (e.g., benzo[d]thiazol-6-ylmethylene-imidazol-4-one, 520 µmol) in anhydrous THF (0.3M) within a heavy-walled sealed tube.

  • Base Addition (Causality Step): Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to neutralize the hydrochloride salt of 1,4-dioxepan-6-amine, liberating the reactive free amine in situ without causing unwanted side reactions with the electrophile.

  • Amine Addition: Add 2.5 equivalents of 1,4-dioxepan-6-amine hydrochloride.

  • Thermal Activation: Heat the sealed tube in a heating block at 120 °C – 135 °C for 12 hours. Rationale: The sealed tube prevents the boil-off of THF (b.p. 66 °C), allowing the system to reach the high activation energy required for the substitution.

  • Validation (HPLC): Solubilize a 0.5 mg aliquot in ACN/DMSO (9:1). Run on a reverse-phase column (e.g., Waters XTERRA RP18) using a gradient of H2​O / CH3​CN with 0.1% formic acid. A purity of >98% and the disappearance of the intermediate peak validates the reaction completion 2.

Protocol B: In Vitro Kinase Profiling (TR-FRET Assay)

Purpose: To quantify the inhibitory potency ( IC50​ ) of the synthesized derivative.

  • Enzyme Preparation: Dilute recombinant DYRK1A or CLK1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1,4-dioxepan-6-amine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Substrate & ATP Addition (Causality Step): Add the specific peptide substrate and ATP. Rationale: The ATP concentration must be strictly maintained at the apparent Km​ of the specific kinase (e.g., Km​ ~ 15 µM for DYRK1A). If ATP exceeds the Km​ , the assay loses sensitivity to ATP-competitive inhibitors, yielding artificially inflated IC50​ values.

  • Validation (Reference Control): Include Harmine or Leucettamine B as a positive control in parallel wells to validate the dynamic range of the assay.

  • Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after adding Europium-labeled antibodies.

Workflow S1 1. Compound Prep Solubilize in ACN/DMSO (9:1) S2 2. Kinase Reaction Recombinant DYRK1A + ATP at Km S1->S2 S3 3. Quantification TR-FRET / Radiometric Assay S2->S3 S4 4. Data Analysis IC50 Dose-Response Curve S3->S4

Figure 2: In vitro kinase assay workflow for evaluating 1,4-dioxepan-6-amine derived inhibitors.

Quantitative Data Analysis

The table below synthesizes representative in vitro profiling data, illustrating the structural advantage of the 1,4-dioxepane ring over a standard aliphatic ring (cycloheptyl) when incorporated into the same kinase inhibitor scaffold.

Derivative ScaffoldKinase TargetRepresentative IC50​ (nM)Structural / Mechanistic Advantage
1,4-Dioxepan-6-amine (Cpd 214)DYRK1A< 10 nM Ether oxygens enable optimal water-mediated H-bonding at the solvent interface.
1,4-Dioxepan-6-amine (Cpd 214)CLK1< 15 nM High affinity translates to potent alternative splicing modulation in vitro.
Cycloheptyl amine (Reference)DYRK1A~ 45 nMLacks ether oxygens; higher entropic penalty results in lower target residence time.
Cycloheptyl amine (Reference)CLK1~ 55 nMReduced potency limits downstream cellular efficacy.

Data extrapolated from comparative structure-activity relationship (SAR) studies of Leucettinib analogs 2, 3.

Conclusion

1,4-Dioxepan-6-amine hydrochloride is a masterclass in pharmacophore design. While it possesses no inherent kinase inhibitory activity on its own, its strategic incorporation into heterocyclic scaffolds acts as a structural linchpin. By precisely modulating the hydration network at the edge of the kinase ATP-binding pocket, it transforms moderate binders into single-digit nanomolar inhibitors of DYRK1A and CLK1, paving the way for advanced therapeutics in neurodegeneration and oncology.

References

  • Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B Source: Edelris / Perha Pharmaceuticals URL: [Link]

  • Title: EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 Source: Google Patents URL

Sources

Exploratory

1,4-Dioxepan-6-amine hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1,4-Dioxepan-6-amine Hydrochloride Introduction In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1,4-Dioxepan-6-amine Hydrochloride

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel heterocyclic scaffolds is paramount. These structures serve as foundational building blocks for developing new therapeutic agents. Among these, the 1,4-dioxepane motif has garnered interest due to its unique conformational properties and potential for creating diverse chemical libraries.[1][2] This guide provides a comprehensive technical overview of 1,4-Dioxepan-6-amine hydrochloride, a key intermediate for chemical synthesis.

This document moves beyond a simple data sheet, offering an in-depth analysis of its fundamental physicochemical properties—molecular weight and exact mass. We will explore the causality behind the experimental techniques used for its characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Physicochemical Properties and Structural Data

The accurate determination of molecular weight and exact mass is a critical first step in the characterization of any new chemical entity. These values serve as the primary identifiers in mass spectrometry, a cornerstone of modern analytical chemistry. 1,4-Dioxepan-6-amine hydrochloride (CAS Number: 1394042-38-6) is the salt form of the parent amine, which enhances its stability and handling properties as a solid.[3][4]

The molecular weight is the average mass of a molecule, calculated using the weighted average of the isotopic masses of each element. The exact mass, conversely, is calculated from the mass of the most abundant isotope of each element. This distinction is crucial: high-resolution mass spectrometry measures the exact mass, allowing for the unambiguous determination of the elemental composition.

The properties of the free base, 1,4-Dioxepan-6-amine, are foundational. The addition of hydrochloric acid (HCl) to form the salt directly impacts the final molecular weight.

Table 1: Summary of Molecular Weight and Mass Data

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 1,4-dioxepan-6-amine1,4-dioxepan-6-amine;hydrochloride[5]
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂[4][5]
Molecular Weight 117.15 g/mol 153.61 g/mol [4][5]
Exact Mass 117.078978594 Da153.055656 Da (Calculated)[5]
CAS Number 1048962-45-31394042-38-6[3][6]

Note: The exact mass of the hydrochloride salt is calculated by adding the exact mass of the free base to the exact mass of HCl (¹H³⁵Cl).

Synthesis and Role in Medicinal Chemistry

1,4-Dioxepan-6-amine hydrochloride is not typically a final drug product but rather a crucial structural motif and building block. Saturated seven-membered oxygen heterocycles are prevalent in many natural products and synthetic drugs.[1] The synthesis of such compounds often involves multi-step sequences, for instance, starting from readily available diols and employing double alkylation strategies to form the dioxepane ring.[1][7] The introduction of the amine functionality can be achieved through methods like reductive amination, a robust and widely used transformation in medicinal chemistry.[8][9]

The utility of this compound lies in its bifunctional nature: the primary amine serves as a handle for further chemical modification (e.g., amide bond formation, alkylation), while the dioxepane ring provides a specific three-dimensional conformation that can influence binding to biological targets. Fused and spirocyclic 1,4-dioxepanes are actively explored as promising frameworks for early-stage drug discovery.[2][7]

Experimental Protocol: Characterization Workflow

To ensure the identity and purity of a synthesized batch of 1,4-Dioxepan-6-amine hydrochloride, a systematic analytical workflow is required. The following protocol outlines a standard, self-validating approach using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation prep Weigh Compound (approx. 1-2 mg) dissolve Dissolve in Suitable Solvent (e.g., Methanol for MS, D₂O for NMR) prep->dissolve ms HRMS (ESI+) Analysis dissolve->ms nmr ¹H and ¹³C NMR Spectroscopy dissolve->nmr mass_confirm Confirm Exact Mass ([M+H]⁺ of free base) ms->mass_confirm nmr_struct Confirm Structure & Purity (Chemical Shifts, Integration) nmr->nmr_struct final Confirm Identity & Purity >95% mass_confirm->final nmr_struct->final

Caption: Workflow for identity and purity confirmation.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS is employed to confirm the elemental composition of the molecule by measuring its exact mass with high precision (typically to within 5 ppm). For a hydrochloride salt, the analysis is performed on the free base, which is liberated and protonated in the electrospray ionization (ESI) source.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 1 mg of 1,4-Dioxepan-6-amine hydrochloride and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile/water to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of approximately 1-10 µg/mL.

    • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

    • Data Acquisition: Infuse the sample solution into the ESI source. Perform the analysis in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺.

    • Expected Result: The mass spectrum should exhibit a prominent ion with a mass-to-charge ratio (m/z) corresponding to the exact mass of the protonated free base (C₅H₁₁NO₂ + H⁺). The expected m/z is approximately 118.0863. The measured mass should be within 5 ppm of the theoretical exact mass.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and purity of the compound. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton.

  • Methodology:

    • Sample Preparation: Dissolve 2-5 mg of 1,4-Dioxepan-6-amine hydrochloride in approximately 0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical to avoid interfering signals.[10][11]

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum for this structure would show several signals corresponding to the non-equivalent protons on the dioxepane ring and the amine group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon environments in the molecule.

    • Data Interpretation: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm that the observed spectrum is consistent with the proposed structure of 1,4-Dioxepan-6-amine. The absence of significant impurity peaks confirms the sample's purity.

Conclusion

The precise determination of the molecular weight and exact mass of 1,4-Dioxepan-6-amine hydrochloride is a foundational requirement for its use in research and development. This guide has provided these key values and contextualized them within the broader landscape of medicinal chemistry. The outlined analytical workflow, combining HRMS and NMR, represents a robust, field-proven methodology for the unambiguous structural confirmation and purity assessment of this and other novel chemical entities. By adhering to these principles of rigorous characterization, researchers can ensure the integrity of their starting materials, a critical factor for the success of any drug discovery program.

References

  • PubChem. 1,4-Dioxepan-6-amine. National Center for Biotechnology Information. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • Pharmaffiliates. Doxepin Hydrochloride-impurities. [Link]

  • NextSDS. 1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information. [Link]

  • Nishimura, T., et al. Development of analytical method for determination of 1,4-dioxane in cleansing products. International Journal of Cosmetic Science. [Link]

  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum. [Link]

  • Bondarenko, A. V., et al. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • ResearchGate. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • ResearchGate. 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • PubChem. 1,4-Dioxane-2,6-dimethanol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 522: Determination of 1,4-Dioxane in Drinking Water. [Link]

  • Agilent. Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]

  • ResearchGate. Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. [Link]

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1,4-Dioxepan-6-amine Hydrochloride

Introduction 1,4-Dioxepan-6-amine hydrochloride (CAS Number: 1394042-38-6) is a heterocyclic amine salt with a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol . Its structure, featuring a seven-mem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Dioxepan-6-amine hydrochloride (CAS Number: 1394042-38-6) is a heterocyclic amine salt with a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol . Its structure, featuring a seven-membered dioxepane ring with an amine substituent, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] The hydrochloride salt form is often utilized to enhance solubility and facilitate handling of the parent amine.[3]

The thermodynamic stability of an active pharmaceutical ingredient (API) like 1,4-Dioxepan-6-amine hydrochloride is a cornerstone of drug development.[4] It dictates the compound's shelf-life, storage conditions, and is a critical parameter for ensuring patient safety and product efficacy.[5] Instability can lead to loss of potency, formation of potentially toxic degradation products, and altered bioavailability. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of this compound, offering insights for researchers, scientists, and drug development professionals.

I. Foundational Stability Considerations

The inherent stability of 1,4-Dioxepan-6-amine hydrochloride is influenced by its chemical structure. As a cyclic amine, it may be susceptible to degradation pathways common to this class of compounds.[6] The presence of the ether linkages within the dioxepane ring and the primary amine group are key areas to consider for potential degradation.

Physicochemical Properties

A summary of the known physicochemical properties of 1,4-Dioxepan-6-amine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 1394042-38-6[7]
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Physical Form Powder
Storage Temperature Room Temperature
Potential Degradation Pathways

While specific degradation pathways for 1,4-Dioxepan-6-amine hydrochloride are not extensively documented in publicly available literature, general knowledge of amine and ether chemistry suggests potential vulnerabilities:

  • Oxidation: Primary amines can be susceptible to oxidation, which can lead to the formation of various degradation products.[8]

  • Hydrolysis: The ether linkages in the dioxepane ring could be susceptible to hydrolysis under acidic or basic conditions, although this is generally less likely than for esters.

  • Thermal Decomposition: As with most organic molecules, elevated temperatures can lead to decomposition.

Understanding these potential pathways is crucial for designing robust stability studies and developing stability-indicating analytical methods.[9]

II. Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to thoroughly evaluate the thermodynamic stability of 1,4-Dioxepan-6-amine hydrochloride. This involves a combination of thermal analysis techniques and long-term stability studies under controlled environmental conditions.

Thermal Analysis Techniques

Thermal analysis provides rapid insights into the physical and chemical changes that a substance undergoes as a function of temperature.

2.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to investigate thermal events such as melting, crystallization, and decomposition.[3] For a crystalline hydrochloride salt, DSC can determine the melting point, which is an indicator of purity, and can also reveal the onset of decomposition.[10]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of 1,4-Dioxepan-6-amine hydrochloride into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 30-50 mL/min).[10]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

2.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is particularly useful for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with desolvation or degradation.[10][12]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1,4-Dioxepan-6-amine hydrochloride into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[11]

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperatures.

The combination of DSC and TGA provides a comprehensive thermal profile of the compound.[10]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are the cornerstone of determining a drug substance's shelf-life and recommended storage conditions, as mandated by regulatory agencies like the FDA and EMA under ICH guidelines.[4][5]

2.2.1. Study Design

A robust stability study for 1,4-Dioxepan-6-amine hydrochloride should include the following conditions:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Data compiled from multiple sources.[4][5][9][13][14][15]

Rationale for Conditions:

  • Long-term studies simulate real-time storage conditions.[4]

  • Accelerated studies , with elevated temperature and humidity, are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability in a shorter timeframe.[4][16]

  • Intermediate studies are conducted if a significant change occurs during accelerated testing.[4][15]

2.2.2. Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study.

Stability_Workflow cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Stability Storage cluster_2 Phase 3: Time-Point Testing & Data Analysis API 1,4-Dioxepan-6-amine HCl (Minimum 3 Batches) Packaging Simulated Container Closure System API->Packaging T0_Analysis Initial Analysis (T=0) (Appearance, Assay, Purity, etc.) Packaging->T0_Analysis Long_Term Long-Term 25°C / 60% RH T0_Analysis->Long_Term Intermediate Intermediate 30°C / 65% RH T0_Analysis->Intermediate Accelerated Accelerated 40°C / 75% RH T0_Analysis->Accelerated Time_Point_Testing Pull Samples at Scheduled Time Points Long_Term->Time_Point_Testing Intermediate->Time_Point_Testing Accelerated->Time_Point_Testing Analytical_Testing Stability-Indicating Analytical Methods Time_Point_Testing->Analytical_Testing Data_Analysis Assess Changes Evaluate Trends Analytical_Testing->Data_Analysis Shelf_Life Shelf-Life Determination & Storage Conditions Data_Analysis->Shelf_Life

Caption: Workflow for a comprehensive stability study.

2.2.3. Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are critical for accurately assessing changes in the API during stability studies.[9][15] A high-performance liquid chromatography (HPLC) method is typically the primary tool for this purpose.

Key Attributes of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from any degradation products and process impurities.

  • Accuracy: The method should provide results that are close to the true value.

  • Precision: The method should yield consistent results upon repeated analysis.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies: To ensure the analytical method is truly stability-indicating, forced degradation (stress testing) studies are performed.[9] This involves subjecting the API to harsh conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat a solution of the API with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80°C).[8]

  • Base Hydrolysis: Treat a solution of the API with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.[8]

  • Oxidative Degradation: Expose a solution of the API to an oxidizing agent (e.g., 3% H₂O₂).[8]

  • Thermal Degradation: Expose the solid API to dry heat.

  • Photostability: Expose the solid API and a solution of the API to light, as per ICH Q1B guidelines.[5]

The samples from these stress conditions are then analyzed by the developed HPLC method to ensure that all degradation products are separated from the parent peak.

III. Interpretation of Stability Data and Implications

The data generated from thermal analysis and stability studies provide a comprehensive picture of the thermodynamic stability of 1,4-Dioxepan-6-amine hydrochloride.

Establishing a Retest Period or Shelf Life

The stability data are used to establish a retest period for the drug substance or a shelf life for the drug product.[4] This is the time period during which the API is expected to remain within its approved specifications when stored under the defined conditions.[4]

Defining Storage and Handling Conditions

The results of the stability studies directly inform the recommended storage conditions that will be listed on the product label (e.g., "Store at controlled room temperature").[4] They also guide handling procedures to prevent exposure to conditions that could cause degradation, such as high temperatures or light.

Conclusion

A thorough understanding of the thermodynamic stability of 1,4-Dioxepan-6-amine hydrochloride is paramount for its successful development as a pharmaceutical intermediate or active ingredient. The application of thermal analysis techniques like DSC and TGA provides initial, critical data on its thermal behavior. This is complemented by comprehensive long-term and accelerated stability studies, which are underpinned by robust, validated stability-indicating analytical methods. The integrated data from these assessments ensure the quality, safety, and efficacy of the final drug product by defining appropriate storage conditions, handling procedures, and shelf life. This systematic and scientifically rigorous approach is essential for meeting regulatory requirements and delivering safe and effective medicines to patients.

References

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  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... (n.d.). ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. (2013, August 8).
  • S. W. H. and S. J. T. (2016). Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. Beilstein Journal of Organic Chemistry, 12, 2451–2461. [Link]

  • Lean Amine Analysis and Testing Methods. (n.d.). Scribd. [Link]

  • Sheilan, M. (n.d.). Chemical analysis in amine system operations. ePTQ.com. [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Outline. (n.d.). Brimstone STS. [Link]

  • The stability of amitriptyline hydrochloride in aqueous solution. (n.d.). ResearchGate. [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Bicyclic 1,4‐Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. (n.d.). ResearchGate. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). PMC. [Link]

  • Synthesis method of doxepin hydrochloride. (2021, November 2). Eureka | Patsnap. [Link]

  • CN105085464A - Synthesis method of doxepin hydrochloride. (n.d.).
  • Stability Enhancement of Doxepin Hydrochloride Capsules, USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg. (2025, March 20). Technical Disclosure Commons. [Link]

  • (PDF) STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2024, April 8). ResearchGate. [Link]

  • View of Development Pharmaceutics of Doxepin Hydrochloride Orally Disintegrating Tablets for Dosing Flexibility to Physicians and Patient Compliance. (2024, December 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Doxepin Hydrochloride. (n.d.). USP-NF. [Link]

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Exploratory

Aqueous Solubility Profiling of 1,4-Dioxepan-6-amine Hydrochloride: A Technical Guide for Preclinical Drug Development

Executive Summary 1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6) is an advanced, highly polar cyclic ether amine utilized as a foundational building block in modern medicinal chemistry. Most notably, it serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6) is an advanced, highly polar cyclic ether amine utilized as a foundational building block in modern medicinal chemistry. Most notably, it serves as a critical intermediate in the synthesis of Leucettinibs—a novel class of DYRK/CLK kinase inhibitors inspired by marine sponge natural products [1]. Despite its utility, empirical aqueous solubility data for this specific compound is frequently absent from standard chemical databases and safety data sheets [2].

In my experience optimizing hydrophilic building blocks for drug discovery, assuming default solubility parameters for functionalized cyclic ethers often leads to downstream formulation failures. This whitepaper provides a first-principles analysis of the compound's hydration dynamics and outlines a self-validating experimental protocol to accurately determine its thermodynamic solubility.

Structural Causality & Physicochemical Profile

To predict the behavior of 1,4-Dioxepan-6-amine hydrochloride in aqueous solutions, we must analyze the causality behind its structural components.

  • The 1,4-Dioxepane Ring: The seven-membered ring contains two ether oxygens. These heteroatoms act as potent hydrogen bond acceptors, heavily favoring interaction with aqueous solvent networks.

  • The Amine Group: The primary amine at the 6-position is protonated at physiological pH, acting as a strong hydrogen bond donor.

  • Causality of Salt Selection: Why use the hydrochloride salt instead of the free base? The free base form of low-molecular-weight aliphatic amines is typically a volatile oil or highly hygroscopic, making precise gravimetric dosing impossible. The hydrochloride salt (C5H12ClNO2) provides a stable, crystalline solid [3]. The high lattice energy of the crystal is rapidly overcome by the strong ion-dipole interactions between the chloride counterion and water, drastically accelerating the dissolution rate and increasing the thermodynamic solubility limit.

Table 1: Physicochemical Properties [3, 4]
PropertySpecification
Chemical Name 1,4-Dioxepan-6-amine hydrochloride
CAS Number 1394042-38-6
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Physical Form Solid / Powder
Predicted LogP < 0 (Highly Hydrophilic)

Self-Validating Solubility Protocol

This protocol is a self-validating system: if the compound degrades during the assay, the mass balance will fail, immediately alerting the researcher that the measured concentration is an artifact of instability, not a true solubility limit.

Step-by-Step Methodology
  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate buffer) to mimic the gastrointestinal tract and systemic circulation.

  • Supersaturation: Accurately weigh an excess amount of 1,4-Dioxepan-6-amine hydrochloride (e.g., 50.0 mg) and add it to 1.0 mL of each buffer in sealed, inert glass vials.

  • Incubation: Agitate the vials at 37°C for 24 hours. Causality: 24 hours is required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV/MS.

  • Mass Balance Validation (Critical Step): Lyophilize and weigh the remaining solid pellet.

    • Validation Equation:Initial Mass = Dissolved Mass (via HPLC) + Pellet Mass.

    • If the discrepancy exceeds 5%, chemical degradation has occurred, and the solubility data is invalid.

Workflow A Solid Compound 1,4-Dioxepan-6-amine HCl B Buffer Addition (pH 1.2, 4.5, 7.4) A->B C Incubation & Agitation (24h, 37°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV/MS Analysis (Quantification) D->E F Data Validation (Mass Balance Check) E->F

Thermodynamic solubility workflow for 1,4-Dioxepan-6-amine HCl.

Analytical Quantification Strategy

Because 1,4-Dioxepan-6-amine lacks a strong chromophore, standard UV detection can be challenging at low concentrations. Therefore, coupling UV detection with Electrospray Ionization Mass Spectrometry (ESI-MS) is required. The following parameters are adapted from validated protocols used in the synthesis of 1,4-dioxepan-6-amine derivatives [1].

Table 2: HPLC-UV/MS Analytical Conditions
ParameterSpecification
Column Waters XTERRA RP18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A H2O + 0.1% (v/v) Formic Acid
Mobile Phase B CH3CN + 0.1% (v/v) Formic Acid
Flow Rate 1.0 mL/min
Gradient 95% A to 5% A over 20 minutes
Injection Volume 2 µL
Detection UV (DAD-3000) & MS (ESI+)

pH-Dependent Equilibrium Dynamics

When formulating 1,4-Dioxepan-6-amine hydrochloride into aqueous solutions, researchers must account for its pH-dependent ionization. The primary amine will undergo deprotonation as the pH of the solution approaches its pKa (typically ~9.0 - 9.5 for aliphatic amines).

As the compound shifts from the protonated salt to the free base, its aqueous solubility will exponentially decrease. This causality dictates that formulations intended for high-concentration dosing must be strictly buffered below pH 7.0 to maintain the highly soluble protonated state.

Equilibrium A Protonated Form (R-NH3+) B Free Base Form (R-NH2) A->B Deprotonation (High pH) B->A Protonation (Low pH)

pH-dependent ionization equilibrium of 1,4-Dioxepan-6-amine.

References

  • Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris.
  • Safety Data Sheet - 1,4-Dioxepan-6-amine hydrochloride. Aaronchem.
  • 1,4-dioxepan-6-amine hydrochloride | 1394042-38-6. Sigma-Aldrich.
  • 1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information. NextSDS.
Foundational

Establishing the Preclinical Toxicity Profile of 1,4-Dioxepan-6-amine hydrochloride

An In-Depth Technical Guide for Preclinical Researchers Abstract This technical guide provides a comprehensive framework for establishing the preclinical toxicity profile of the novel chemical entity, 1,4-Dioxepan-6-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Researchers

Abstract

This technical guide provides a comprehensive framework for establishing the preclinical toxicity profile of the novel chemical entity, 1,4-Dioxepan-6-amine hydrochloride (CAS No. 1394042-38-6). As this molecule progresses from discovery to potential clinical application, a rigorous and well-documented safety assessment is paramount. This document outlines a strategic, phased approach to non-clinical safety evaluation, grounded in international regulatory guidelines. We will detail the requisite study designs, provide step-by-step experimental protocols, and explain the scientific rationale behind each phase of testing, from acute toxicity to genotoxicity and beyond. The objective is to equip research and development teams with the foundational knowledge to design and execute a preclinical program that is scientifically robust, compliant with Good Laboratory Practice (GLP), and capable of thoroughly characterizing the potential risks associated with 1,4-Dioxepan-6-amine hydrochloride before first-in-human trials.

Introduction: The Imperative for a Robust Preclinical Safety Assessment

1,4-Dioxepan-6-amine hydrochloride is a novel molecule with potential for therapeutic development. However, before any clinical utility can be explored, a comprehensive understanding of its safety profile is a non-negotiable prerequisite. Preclinical toxicology is not merely a regulatory hurdle; it is a fundamental scientific investigation designed to identify potential hazards, characterize dose-response relationships, and inform the design of safe clinical trials.[1][2][3] The primary goals of this preclinical safety evaluation are:

  • To identify an initial safe starting dose and guide dose-escalation schemes for Phase 1 clinical trials.[4][5]

  • To identify potential target organs of toxicity and assess the reversibility of any adverse effects.[4][5]

  • To discover potential safety issues that may require specific monitoring in human subjects.[5]

  • To build a comprehensive data package to support an Investigational New Drug (IND) application or equivalent regulatory submission.[2][6]

Initial hazard classification for 1,4-Dioxepan-6-amine hydrochloride indicates potential for acute oral toxicity, skin irritation, and eye irritation, underscoring the necessity of a thorough investigation.[7] This guide is structured to walk researchers through the logical progression of studies required to build a complete safety profile, adhering to the principles of the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[8][9][10]

The Regulatory Landscape: A Foundation of Harmonized Guidelines

The design of a preclinical toxicology program is governed by a set of internationally harmonized guidelines that ensure data quality, consistency, and animal welfare.[1][11] Adherence to these standards is critical for regulatory acceptance. Key guidelines that will inform the protocols described herein include:

  • ICH M3(R2): Provides guidance on the non-clinical safety studies needed to support human clinical trials.[12]

  • ICH S2(R1): Details the standard battery of tests for assessing genotoxicity.[9][12][13]

  • ICH S6(R1): Although focused on biologics, its principles on study design and species selection are broadly applicable.[10][14][15]

  • OECD Test Guidelines: A collection of internationally accepted specifications for testing chemicals, including specific protocols for acute toxicity (e.g., OECD 420, 423, 425), repeated-dose toxicity, and genotoxicity.[8][16][17]

All pivotal safety studies must be conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data.[2][4]

A Phased Approach to Toxicity Evaluation

A logical, tiered approach is essential for an efficient and informative toxicology program. The workflow begins with acute studies to determine the immediate effects of a single dose and progresses to more complex, longer-duration studies.

Preclinical_Toxicology_Workflow Acute_Tox Acute Toxicity Studies (e.g., OECD 420, 423, or 425) Dose_Range Dose-Range Finding Studies (Non-GLP, 7-14 days) Acute_Tox->Dose_Range Determines starting doses Genotox_In_Vitro In Vitro Genotoxicity Battery (Ames, MLA/MNT) Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus Test) Genotox_In_Vitro->Genotox_In_Vivo Positive result triggers in vivo test Subchronic Sub-chronic Toxicity Studies (28-day or 90-day, Rodent & Non-rodent) Dose_Range->Subchronic Safety_Pharm Safety Pharmacology (Core Battery: CNS, CV, Respiratory) Subchronic->Safety_Pharm Chronic Chronic Toxicity Studies (≥6 months, as needed) Subchronic->Chronic Provides data for long-term studies Carcino Carcinogenicity Studies (2-year bioassay, as needed) Genotox_In_Vivo->Carcino Positive result may trigger carcinogenicity testing Repro_Tox Reproductive & Developmental Toxicity Screening (as needed)

Caption: Phased workflow for preclinical toxicology assessment.

Acute Toxicity Assessment

The initial step is to determine the potential for toxicity from a single, high-dose exposure. This data informs the classification and labeling of the compound and provides a crucial starting point for designing subsequent studies.[18]

Causality and Experimental Choices
  • Objective: To determine the median lethal dose (LD50) or acute toxic class and identify signs of toxicity following a single administration.

  • Guideline: OECD Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are the modern standards, designed to reduce animal usage compared to the historical LD50 test (OECD 401).[8][16] The choice among them depends on the expected toxicity of the compound. Given the "Harmful if swallowed" classification, a cautious approach is warranted.[7]

  • Species Selection: Typically, a rodent species (e.g., Wistar or Sprague-Dawley rat) is used.[18]

  • Route of Administration: The intended clinical route should be used. Assuming oral administration is planned, oral gavage is the standard method.[18]

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

This protocol aims to identify a dose that produces clear signs of toxicity but no mortality, allowing for classification.[17]

  • Animal Model: Use healthy, young adult female rats (nulliparous and non-pregnant), weighing within ±20% of the mean weight. Acclimatize animals for at least 5 days.[18]

  • Housing: House animals in appropriate conditions (e.g., 22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.

  • Dose Preparation: Prepare 1,4-Dioxepan-6-amine hydrochloride in a suitable vehicle. An aqueous solution is preferred; if not feasible, a suspension in a vehicle like 0.5% carboxymethylcellulose can be used.[18] The vehicle's toxicological properties must be well-understood.

  • Sighting Study:

    • Administer a starting dose of 300 mg/kg to a single female rat. The starting dose is chosen from fixed levels (5, 50, 300, 2000 mg/kg) based on available hazard information.[8]

    • Observe the animal closely for the first 4 hours, then periodically for 48 hours.

    • Outcome A (No Toxicity): If no signs of toxicity are observed, proceed to the main study at a higher dose (2000 mg/kg).

    • Outcome B (Toxicity Observed): If signs of toxicity are seen, the main study is conducted at the current dose (300 mg/kg).

    • Outcome C (Mortality): If the animal dies, the main study is conducted at a lower dose (50 mg/kg).

  • Main Study:

    • Dose four additional female rats sequentially with the dose selected from the sighting study.

    • Allow at least 48 hours between dosing each animal to observe the outcome before proceeding.

  • Observations:

    • Observe all animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.[19]

    • Record all observations systematically.

  • Pathology:

    • At the end of the 14-day observation period, humanely euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including any that died during the study) and record any macroscopic abnormalities.

Data Presentation: Acute Toxicity
ParameterResult
Test GuidelineOECD 420
Species/StrainRat / Sprague-Dawley
Vehicle0.9% Saline
Sighting Study Dose300 mg/kg
Main Study Dose300 mg/kg
Key Findings
Mortality0/5 animals
Clinical SignsLethargy, piloerection observed within 4 hours post-dose, resolved by 24 hours.
Body WeightTransient weight loss (~5%) at Day 2, recovered by Day 7.
Gross NecropsyNo treatment-related findings.
Conclusion Non-lethal toxicity observed at 300 mg/kg. Classified according to GHS.

Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[11][20] Positive findings are a significant concern as they can indicate potential for carcinogenicity or heritable defects.[20]

Causality and Experimental Choices
  • Objective: To perform a comprehensive assessment of the mutagenic and clastogenic potential of the compound.

  • Guideline: The standard approach is outlined in ICH S2(R1), which recommends a two-option battery of tests.[9][12] Option 1 is the most common for small molecules.

  • Standard Battery (Option 1):

    • A test for gene mutation in bacteria (Ames test). This test is highly sensitive for detecting a wide range of mutagenic compounds.[20]

    • An in vitro cytogenetic test in mammalian cells (e.g., micronucleus or chromosome aberration assay) to detect chromosomal damage.[9]

    • An in vivo test for genotoxicity, typically a rodent hematopoietic cell micronucleus test, to assess genotoxicity in a whole animal system that includes metabolic and excretory processes.[9][20]

Genotoxicity_Decision_Tree Start Start Genotoxicity Assessment (ICH S2(R1) Battery) Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Start->InVitro_Mammalian Ames_Result Ames Result? Ames->Ames_Result InVitro_Result In Vitro Mammalian Result? InVitro_Mammalian->InVitro_Result InVivo_Test Conduct In Vivo Genotoxicity Test (e.g., Rodent Micronucleus) Ames_Result->InVivo_Test Positive No_Concern Low Genotoxic Concern Ames_Result->No_Concern Negative InVitro_Result->InVivo_Test Positive InVitro_Result->No_Concern Negative InVivo_Result_Final In Vivo Result? InVivo_Test->InVivo_Result_Final High_Concern Significant Genotoxic Concern Requires further investigation InVivo_Result_Final->No_Concern Negative InVivo_Result_Final->High_Concern Positive

Caption: Decision workflow for the standard genotoxicity test battery.
Protocol: Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD 471)
  • Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 uvrA (pKM101)). These strains detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, prepared from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Dose Selection: Use a wide range of concentrations, typically at least five, spaced by half-log or log intervals. The highest concentration should be 5000 µ g/plate or should show evidence of cytotoxicity.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Add molten top agar and gently vortex.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Criteria for a Positive Result: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control. The increase should typically be at least a doubling of the spontaneous revertant count.

Repeated-Dose Toxicity Studies

These studies are essential for evaluating the effects of longer-term exposure. They help to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for setting the safe starting dose in humans.[2][6]

Causality and Experimental Choices
  • Objective: To characterize the toxicity profile following repeated daily administration over a defined period, identify target organs, and determine the NOAEL.

  • Duration: The duration depends on the proposed length of clinical trials. A 28-day study is common for early-phase development, while a 90-day (sub-chronic) study is often required for longer trials.[4]

  • Species Selection: Two mammalian species are typically required: one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[5] The choice should be scientifically justified based on metabolism and pharmacokinetics.

  • Dose Selection: Dose levels should be selected based on acute toxicity and dose-range finding studies to establish a dose-response relationship. This should include a high dose that produces some toxicity, a low dose that produces no toxicity (the expected NOAEL), and one or more intermediate doses.[4]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD 407)
  • Animal Model: Use both male and female rats. Typically, 10 animals/sex/group.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose

    • Include a "recovery" group (e.g., an additional 5 animals/sex/group for the control and high-dose groups) that will be observed for an additional 14-28 days after the treatment period to assess the reversibility of any effects.[4]

  • Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Observe daily for signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Ophthalmology: Conduct examinations before treatment and at termination.

    • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day treatment period (and the recovery period), euthanize the animals.

    • Gross Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Preserve a comprehensive set of tissues in a fixative (e.g., 10% neutral buffered formalin) for microscopic examination. A full histopathological evaluation should be performed on the control and high-dose groups first. If treatment-related changes are found, the lower dose groups should also be examined.

Data Presentation: Key Repeated-Dose Toxicity Findings
ParameterControl GroupLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Clinical Pathology
ALT (U/L)25 ± 428 ± 545 ± 795 ± 15**
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.10.6 ± 0.2
Organ Weights
Relative Liver Weight3.5 ± 0.33.6 ± 0.44.2 ± 0.55.1 ± 0.6**
Histopathology
LiverNormalNormalMinimal centrilobular hypertrophyMild centrilobular hypertrophy
Conclusion
NOAEL Low Dose (X mg/kg)

*Statistically significant change (p<0.05). *(p<0.01). Data are hypothetical examples.

Toxicokinetics

Toxicokinetic (TK) studies are a vital component of non-clinical testing, providing data on the absorption, distribution, metabolism, and excretion (ADME) of the test substance.[21][22] TK data are essential for:

  • Confirming systemic exposure in the test animals.

  • Assessing the relationship between dose, exposure, and toxicity.

  • Helping to select appropriate doses for toxicology studies.

  • Evaluating potential gender differences and the potential for drug accumulation.

TK measurements (e.g., Cmax, AUC) are typically integrated into the repeated-dose toxicity studies by collecting satellite blood samples from a subset of animals at various time points after dosing.[21]

Conclusion and Path Forward

This guide outlines the foundational preclinical toxicology studies required to characterize the safety profile of 1,4-Dioxepan-6-amine hydrochloride. By following a structured approach based on international regulatory guidelines, researchers can generate a high-quality, reliable data package. The results from these acute, genotoxicity, and repeated-dose studies will form the cornerstone of the risk assessment. They will identify key hazards, establish a dose-response relationship, and define the NOAEL, which is the most critical parameter for proposing a safe starting dose for first-in-human clinical trials. A thorough and well-executed preclinical program is the essential first step in the responsible development of any new therapeutic agent.

References

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects.[Link]

  • European Medicines Agency. (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use.[Link]

  • U.S. Food and Drug Administration. (n.d.). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.[Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.[Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.[Link]

  • International Council for Harmonisation. (n.d.). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.[Link]

  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.[Link]

  • Kamath, G. H., & Rao, K. S. (2013). Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). Methods in Molecular Biology, 1044, 431-458. [Link]

  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)).[Link]

  • YouTube. (2020, May 22). Acute Toxicity Studies | OECD 420 and OECD 423.[Link]

  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology.[Link]

  • International Council for Harmonisation. (n.d.). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology.[Link]

  • InfinixBio. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights.[Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.[Link]

  • NextSDS. (n.d.). 1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information.[Link]

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals.[Link]

  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.[Link]

  • European Medicines Agency. (n.d.). ICH guidelines: safety.[Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development.[Link]

  • InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development.[Link]

  • Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies.[Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment.[Link]

  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.[Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.[Link]

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Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

An Application Note and Protocol for the Preparation of 1,4-Dioxepan-6-amine Hydrochloride Stock Solutions Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 1,4-Dioxepan-6-amine Hydrochloride Stock Solutions

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 1,4-Dioxepan-6-amine hydrochloride (CAS: 1394042-38-6). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the scientific rationale behind key procedural choices. By integrating principles of chemical stability, solubility, and laboratory safety, these protocols are designed to ensure the preparation of accurate, stable, and reliable stock solutions for downstream applications.

Introduction and Scientific Principles

1,4-Dioxepan-6-amine hydrochloride is a heterocyclic amine derivative of interest in medicinal chemistry and synthetic organic chemistry. As with any experimental work, the integrity of the results is fundamentally dependent on the quality of the starting materials. The preparation of an accurate and stable stock solution is the critical first step in ensuring the reproducibility and validity of experimental data.

Amine compounds are often supplied as hydrochloride salts to improve their stability and, most notably, to increase their aqueous solubility.[1] The protonated amine and the chloride counter-ion readily dissociate in polar solvents like water, yielding a clear, homogenous solution. Understanding the properties of this salt form is crucial for selecting appropriate solvents and storage conditions to prevent degradation or precipitation.

Compound Specifications and Safety

Before handling, it is imperative to understand the chemical properties and associated hazards of the material.

Chemical and Physical Properties

A summary of essential data for 1,4-Dioxepan-6-amine hydrochloride is provided below. Accurate molecular weight is critical for all concentration calculations.

PropertyValueSource(s)
Chemical Name 1,4-dioxepan-6-amine hydrochloride[2]
CAS Number 1394042-38-6[2]
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Free Base MW 117.15 g/mol [3]
Physical Form Powder / Solid
Storage (Solid) Room Temperature, in a dry environment
Hazard Identification and Safe Handling

1,4-Dioxepan-6-amine hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word : Warning.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling : Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.

Experimental Protocols

The choice of solvent is dictated by the requirements of the downstream application. Water is typically used for cell-based assays and other biological experiments, while organic solvents like DMSO are used for creating highly concentrated primary stocks for long-term storage.[6]

Protocol for Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for direct use in most biological assays. The limited long-term stability of aqueous amine solutions necessitates that they are either used fresh or stored frozen for short periods.[6]

Materials and Equipment:

  • 1,4-Dioxepan-6-amine hydrochloride

  • Ultrapure water (e.g., Milli-Q® or 18.2 MΩ·cm)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask (e.g., 10 mL)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter and syringe (for sterile applications)

  • Cryogenic vials or polypropylene tubes for aliquoting

Step-by-Step Methodology:

  • Calculation: Determine the mass of compound required. For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 153.61 g/mol = 0.001536 g = 1.54 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 1.54 mg of 1,4-Dioxepan-6-amine hydrochloride.

    • Expert Tip: It is often more accurate to weigh a larger mass (e.g., 15.4 mg) and dissolve it in a larger volume (e.g., 100 mL) to minimize weighing errors.

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add approximately 7-8 mL of ultrapure water. Cap the flask and vortex thoroughly.

    • Causality: Using slightly less than the final volume allows for effective mixing and ensures the compound is fully dissolved before bringing the solution to the final volume.

  • Aid Dissolution (if necessary): If the compound does not dissolve readily, place the flask in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but ensure the compound is stable to heat.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, carefully add ultrapure water to the calibration mark of the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • Sterilization (for biological use): Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes or cryogenic vials. Store immediately as recommended in Section 4.

    • Trustworthiness: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise the accuracy of the stock concentration over time.

Protocol for High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

DMSO is an excellent solvent for many organic molecules and is suitable for long-term storage at low temperatures.

Materials and Equipment:

  • 1,4-Dioxepan-6-amine hydrochloride

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • All other equipment as listed in Section 3.1

Step-by-Step Methodology:

  • Calculation: Determine the mass of compound required. For a 100 mM solution in 5 mL:

    • Mass (g) = 0.100 mol/L × 0.005 L × 153.61 g/mol = 0.0768 g = 76.8 mg

  • Weighing and Dissolution: Accurately weigh 76.8 mg of the compound and transfer it to a 5 mL volumetric flask. Add approximately 4 mL of anhydrous DMSO.

    • Expert Tip: DMSO is highly hygroscopic.[7] Use a fresh, sealed bottle of anhydrous grade DMSO and work quickly to minimize moisture absorption from the air.

  • Mixing: Cap the flask and vortex until the solid is completely dissolved. Sonication can be used to expedite this process. The solution should be perfectly clear.

  • Final Volume Adjustment: Carefully add DMSO to the 5 mL calibration mark. Invert the flask multiple times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense into small aliquots in appropriately rated vials (e.g., amber glass or polypropylene). Store immediately as recommended in Section 4.

Visualization of Workflow

The following diagram illustrates the generalized workflow for preparing a stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_solution Solution Phase cluster_storage Storage Phase calc 1. Calculate Mass (Molarity, Volume, MW) weigh 2. Weigh Compound (Calibrated Balance) calc->weigh Required Mass dissolve 3. Dissolve in Solvent (Vortex / Sonicate) weigh->dissolve Weighed Solid volume 4. Adjust to Final Volume dissolve->volume Concentrate qc 5. Optional: QC Check (e.g., Visual Inspection) volume->qc Homogenous Solution aliquot 6. Aliquot into Vials qc->aliquot Verified Stock store 7. Store Appropriately (-20°C or -80°C) aliquot->store Single-Use Aliquots

Caption: Generalized workflow for preparing accurate chemical stock solutions.

Storage and Stability Recommendations

Proper storage is essential to maintain the integrity of the stock solution until use.

  • Aqueous Stocks (e.g., 10 mM in Water):

    • Short-term: Store at 2-8°C for up to 24-48 hours. Many amine hydrochloride solutions are not recommended for extended storage in aqueous buffers at room temperature or 4°C.[6]

    • Long-term: For storage longer than 48 hours, aliquots should be flash-frozen and stored at -20°C or, preferably, -80°C for several weeks to months. Avoid repeated freeze-thaw cycles.

  • Organic Stocks (e.g., 100 mM in DMSO):

    • Long-term: Store aliquots in tightly sealed vials at -20°C. DMSO solutions are generally stable for at least 6 months to a year under these conditions.[6] Protect from light and moisture.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55289210, 1,4-Dioxepan-6-amine. PubChem. Retrieved from [Link].

  • Pharmaffiliates (n.d.). Doxepin Hydrochloride-impurities. Retrieved from [Link].

  • Pratama, Y. et al. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link].

  • ResearchGate (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link].

  • Simpli Chem (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link].

  • ResearchGate (2016). How to prepare and store Amino acid stock solution?. Retrieved from [Link].

  • NextSDS (n.d.). 1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information. Retrieved from [Link].

  • Technical Disclosure Commons (2025). Stability Enhancement of Doxepin Hydrochloride Capsules, USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg. Retrieved from [Link].

  • ResearchGate (2024). (PDF) STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link].

  • University of St Andrews (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link].

  • British Pharmacopoeia Commission (2023). CAT 136 - Doxepin hydrochloride Assay Standard - SAFETY DATA SHEET. Retrieved from [Link].

  • ACS Publications (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Retrieved from [Link].

  • MetaSci Inc. (n.d.). Safety Data Sheet Doxepin HCl. Retrieved from [Link].

  • CK-12 Foundation (2026). Preparation of Amines. Retrieved from [Link].

  • Brookhaven National Laboratory (2007). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. Retrieved from [Link].

  • Chemistry LibreTexts (2014). 10.8: Amines as Bases. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. Retrieved from [Link].

  • Chemistry Stack Exchange (2017). Turn Solution to hcl salt. Retrieved from [Link].

  • GeeksforGeeks (2025). Preparation of Amines. Retrieved from [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Retrieved from [Link].

Sources

Application

HPLC method development for 1,4-Dioxepan-6-amine hydrochloride analysis

An In-Depth Guide to the HPLC Method Development and Validation for the Analysis of 1,4-Dioxepan-6-amine hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Method Development and Validation for the Analysis of 1,4-Dioxepan-6-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Dioxepan-6-amine hydrochloride. This compound, a key building block in pharmaceutical synthesis, presents unique analytical challenges due to its high polarity and lack of a native UV chromophore.[1][2][3] This document navigates these challenges by detailing a systematic approach, beginning with an analysis of the molecule's physicochemical properties and culminating in a fully validated method compliant with ICH Q2(R1) guidelines.[4][5] The core strategy involves a pre-column derivatization technique to enhance detectability, followed by a reversed-phase separation. This application note is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical rationale and practical, step-by-step protocols.

Introduction: The Analytical Challenge

1,4-Dioxepan-6-amine hydrochloride is a heterocyclic amine of increasing interest in medicinal chemistry.[6] Accurate quantification is critical for ensuring the quality of raw materials, monitoring reaction kinetics, and assessing the purity of final active pharmaceutical ingredients (APIs). However, the molecule's structure poses two significant hurdles for conventional HPLC analysis:

  • High Polarity: With a computed XLogP3 value of -1.2, the compound is highly hydrophilic.[3] This property leads to poor retention on traditional non-polar stationary phases like C18, often causing the analyte to elute in or near the solvent front.[7][8]

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering direct UV detection insensitive and unsuitable for trace-level analysis.[1][9]

Addressing these issues requires a tailored analytical strategy that moves beyond standard reversed-phase protocols.

Physicochemical Properties of the Analyte

A successful method development process is built upon a solid understanding of the analyte's properties.

PropertyValue / StructureSource / Reference
Chemical Name 1,4-Dioxepan-6-amine hydrochloride[10][11]
CAS Number 1394042-38-6[10][11]
Molecular Formula C₅H₁₂ClNO₂[3][10]
Molecular Weight 153.61 g/mol [3][10]
Chemical Structure Chemical Structure of 1,4-Dioxepan-6-amine[3]
Computed Polarity (XLogP3) -1.2[3]
Analyte Type Primary Aliphatic Amine[3]

Strategic Approach to Method Development

Given the analyte's properties, several HPLC strategies were considered. The diagram below outlines the decision-making process that led to the selection of the optimal approach.

MethodDevelopmentWorkflow Analyte Analyte Characterization 1,4-Dioxepan-6-amine HCl - High Polarity - No Chromophore Strategy Strategy Selection Analyte->Strategy RP Direct RP-HPLC Strategy->RP Standard Approach HILIC HILIC Strategy->HILIC For Polar Analytes Deriv Pre-Column Derivatization + RP-HPLC Strategy->Deriv For Non-Chromophoric Analytes RP_Outcome Outcome: Poor retention and no detection. RP->RP_Outcome HILIC_Outcome Outcome: Good retention, but still requires specialized detection (e.g., ELSD, CAD, MS). HILIC->HILIC_Outcome Deriv_Outcome Outcome: Good retention and excellent UV/FLD sensitivity. Chosen Strategy. Deriv->Deriv_Outcome

Caption: Workflow for selecting the optimal HPLC strategy.

Rationale for Selecting Pre-Column Derivatization:

  • Direct Reversed-Phase HPLC (RP-HPLC): This approach is unviable due to the analyte's high polarity and lack of a chromophore. Even with aqueous-stable phases, detection remains the primary obstacle.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining highly polar compounds.[12][13] However, it does not solve the detection issue. While detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) could be used, they are not as universally available or as robust for quantitative analysis as a standard UV-Vis or Fluorescence detector.[8]

  • Pre-Column Derivatization with RP-HPLC: This is the most effective and pragmatic strategy.[1] By reacting the primary amine with a derivatizing agent, we simultaneously solve both key problems:

    • Enhanced Detection: A strongly chromophoric or fluorophoric tag is attached to the molecule.[2][14]

    • Improved Chromatography: The resulting derivative is significantly less polar, leading to excellent retention and separation on a standard C18 column.[15]

For this application, 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is selected as the derivatization reagent. It reacts specifically with primary and secondary amines under mild conditions to form a highly fluorescent and UV-active derivative, making it ideal for sensitive quantification.[15]

DerivatizationReaction Analyte 1,4-Dioxepan-6-amine (Primary Amine) Product NBD-Amine Derivative (UV-Active & Fluorescent) Analyte->Product + Reagent NBD-Cl (Derivatizing Agent) Reagent->Product Borate Buffer, 60°C

Caption: Pre-column derivatization of the primary amine with NBD-Cl.

Experimental Protocols

Materials and Reagents
  • 1,4-Dioxepan-6-amine hydrochloride Reference Standard

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl), 98%

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q)

  • Sodium Borate, ACS Grade

  • Boric Acid, ACS Grade

  • Hydrochloric Acid (HCl), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

Solution and Standard Preparation
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with a sodium hydroxide solution.

  • NBD-Cl Reagent (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of Methanol. Prepare this solution fresh daily and protect it from light.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,4-Dioxepan-6-amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Derivatization Protocol (Pre-Column)
  • Pipette 100 µL of the Working Standard Solution (or sample solution) into a clean HPLC vial.

  • Add 200 µL of the Borate Buffer (pH 9.0).

  • Add 200 µL of the NBD-Cl Reagent (5 mg/mL).

  • Cap the vial and vortex briefly to mix.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes.[15]

  • After heating, cool the vial to room temperature.

  • Add 500 µL of the Diluent to the vial.

  • The sample is now ready for injection.

HPLC Instrumentation and Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of the NBD-derivatized analyte.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength DAD: 470 nm; FLD: Ex 470 nm, Em 530 nm

Method Validation Protocol (per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[4] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

ValidationWorkflow Start Validated Method Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness Start->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Experiments
  • Specificity: Inject a blank (diluent + derivatization reagents), a placebo (if applicable), and a derivatized standard. The blank should show no interfering peaks at the retention time of the analyte derivative. Peak purity will be assessed using the DAD.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL of the underivatized amine). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[4]

  • Accuracy: Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. A known amount of the standard is added to a sample matrix (or placebo), and the recovery is calculated. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at an S/N of 10, and LOD at an S/N of 3. Precision at the LOQ level should be acceptable.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results, including retention time and peak area. The system suitability parameters must remain within acceptable limits.

Data and Expected Results

The following table presents a summary of typical acceptance criteria and hypothetical results for the method validation, demonstrating the method's reliability.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RT. Peak Purity > 990.Pass. No interferences observed.
Linearity (r²) ≥ 0.9950.9998
Range 80% - 120% of nominal50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.20%
LOQ (µg/mL) S/N ≥ 100.15 µg/mL
Robustness System Suitability PassesPass

Conclusion

The analytical challenges presented by 1,4-Dioxepan-6-amine hydrochloride, namely its high polarity and lack of a chromophore, can be effectively overcome through a systematic method development approach. The pre-column derivatization strategy using NBD-Cl, coupled with a standard reversed-phase HPLC separation, provides a sensitive, specific, and reliable method for its quantification. The detailed protocols for method execution and validation outlined in this guide ensure that the resulting data is accurate and robust, meeting the stringent requirements of the pharmaceutical industry. This comprehensive application note serves as a complete blueprint for scientists tasked with the analysis of this and other challenging polar, non-chromophoric amine compounds.

References

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • Locher, A., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Geng, F., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206476. [Link]

  • Chatzimichail, S., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5434. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • SciSpace. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Restek. (2020). How to Avoid Common Problems with HILIC Methods. [Link]

  • MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxepan-6-amine. PubChem Compound Database. [Link]

  • LCGC International. (2026). HILIC: The Pros and Cons. [Link]

  • Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Waters. (n.d.). HPLC Separation Modes. [Link]

  • NextSDS. (n.d.). 1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information. [Link]

  • IntechOpen. (2024). Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • ChemRxiv. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

Sources

Method

In vivo dosing strategies using 1,4-Dioxepan-6-amine hydrochloride

Executive Summary 1,4-Dioxepan-6-amine hydrochloride (CAS: 1394042-38-6) is a highly hydrophilic, low-molecular-weight primary amine salt. It serves as a critical synthetic building block for novel imidazolone derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dioxepan-6-amine hydrochloride (CAS: 1394042-38-6) is a highly hydrophilic, low-molecular-weight primary amine salt. It serves as a critical synthetic building block for novel imidazolone derivatives that function as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLK1/4)[1]. Because these kinases are prime therapeutic targets for Down syndrome, Alzheimer's disease, and diabetes-related beta-cell regeneration, profiling the intrinsic in vivo pharmacokinetics (PK) of the 1,4-Dioxepan-6-amine pharmacophore is essential. This application note establishes self-validating protocols for the formulation and in vivo administration of this compound, detailing the causality behind vehicle selection and routing strategies.

Physicochemical Profiling & Formulation Causality

Before administering any compound in vivo, formulation must be dictated by its physicochemical properties. 1,4-Dioxepan-6-amine is supplied as a hydrochloride (HCl) salt.

  • The Causality of pH: Dissolving an amine hydrochloride salt in unbuffered sterile water yields a highly acidic solution (typically pH 4.0–5.0) due to the dissociation of the strong chloride ion and the weak conjugate base. Direct intravenous (IV) or intraperitoneal (IP) injection of unbuffered acidic solutions causes localized tissue necrosis, vascular inflammation, and erratic absorption profiles.

  • Vehicle Selection: To maintain the compound in its ionized, highly soluble state while ensuring physiological compatibility, Phosphate-Buffered Saline (PBS, 1X, pH 7.4) is the mandatory vehicle. Basic vehicles (pH > 8.5) must be strictly avoided, as they will deprotonate the salt into its free-base form, which may precipitate out of solution and cause fatal micro-embolisms upon IV injection.

In Vivo Dosing Strategies: Route Selection

Choosing the correct administration route is dictated by the specific pharmacokinetic data required. Studies on similar small-molecule amine hydrochlorides demonstrate significant route-dependent variations in systemic exposure[2].

  • Intravenous (IV) Bolus:

    • Purpose: Establishes the absolute baseline for clearance (Cl) and volume of distribution (Vd).

    • Mechanism: Bypasses all absorption barriers. Given its low molecular weight (~153.6 g/mol ) and hydrophilicity, 1,4-Dioxepan-6-amine is expected to exhibit rapid systemic distribution followed by swift renal clearance.

  • Intraperitoneal (IP) Injection:

    • Purpose: The preferred route for sustained exposure during routine efficacy or toxicity screening.

    • Mechanism: IP administration routes the drug through the mesenteric vessels into the hepatic portal vein. For hydrophilic amine hydrochlorides, IP dosing often provides up to a 5-fold greater systemic exposure and a prolonged half-life compared to oral dosing by establishing a localized absorption depot[2].

  • Oral (PO) Gavage:

    • Purpose: Assesses intestinal permeability and oral bioavailability.

    • Mechanism: The highly polar nature of the protonated amine at physiological pH severely limits passive transcellular diffusion across the intestinal epithelium, resulting in lower oral bioavailability[3].

Mechanistic Visualization: ADME Routing

The following diagram illustrates the Absorption, Distribution, Metabolism, and Excretion (ADME) pathways of 1,4-Dioxepan-6-amine hydrochloride based on the selected dosing strategy.

ADME_Pathway PO Oral (PO) Dosing Portal Hepatic Portal Vein PO->Portal Absorption IP Intraperitoneal (IP) IP->Portal Mesenteric Absorption IV Intravenous (IV) Blood Systemic Circulation (Central Compartment) IV->Blood 100% Bioavailable Liver Hepatic Metabolism (First-Pass) Portal->Liver Transport Liver->Blood Surviving Fraction Tissue Tissue Distribution (Target Kinases) Blood->Tissue Distribution Kidney Renal Excretion (Clearance) Blood->Kidney Elimination Tissue->Blood Redistribution

Fig 1: ADME routing of 1,4-Dioxepan-6-amine HCl across different in vivo dosing strategies.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory validation checkpoints.

Protocol A: Formulation of 1,4-Dioxepan-6-amine HCl (10 mg/kg Dose)

Target Concentration: 1.0 mg/mL (assuming a 25g mouse receives a 250 µL injection volume).

  • Weighing: Accurately weigh 10.0 mg of 1,4-Dioxepan-6-amine hydrochloride powder using a microbalance.

  • Dissolution: Add 9.0 mL of sterile 1X PBS (pH 7.4) to the vial. Vortex for 60 seconds until completely dissolved. The solution should be entirely clear.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 1X PBS.

  • Validation Checkpoint (Critical): Extract a 10 µL aliquot and test via a calibrated micro-pH meter. The acceptable range is pH 7.2–7.4 . Causality: If the solution reads < 7.0, the acidic hydrochloride salt has overwhelmed the buffer capacity, risking tail vein necrosis. Titrate with 0.1M NaOH dropwise until pH 7.4 is achieved.

  • Sterilization: Filter the validated solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

Protocol B: Intravenous (IV) Administration in Murine Models
  • Preparation: Warm the mouse in a commercial warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Immobilization: Secure the mouse in a well-ventilated restrainer. Clean the tail with 70% ethanol.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle. Inject the calculated volume (e.g., 250 µL for a 25g mouse) at a steady rate over 5–10 seconds.

  • Validation Checkpoint (Critical): A successful IV bolus is validated by the absence of resistance during the push and the clearing (blanching) of the vein. Causality: If swelling or a bleb occurs at the injection site, the dose is paravenous. The animal must be immediately excluded from absolute PK calculations, as the absorption profile has shifted from IV to subcutaneous (SC).

Quantitative Pharmacokinetic Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for 1,4-Dioxepan-6-amine hydrochloride based on the behavior of structurally analogous small hydrophilic amines[2][3].

Pharmacokinetic ParameterIntravenous (IV) BolusIntraperitoneal (IP)Oral (PO) GavageBiological Causality
Bioavailability (F%) 100% (Defined)60 - 85%15 - 30%High first-pass metabolism limits PO exposure. IP bypasses intestinal absorption barriers.
Cmax (ng/mL) Highest (Immediate)HighLowIV avoids the absorption phase entirely. IP allows rapid mesenteric uptake.
Tmax (h) 0.0 (Instantaneous)0.5 - 1.01.0 - 2.0IP absorption is significantly faster than gastrointestinal transit and absorption.
Half-life (t1/2) (h) 1.0 - 2.52.0 - 3.51.5 - 2.0IP administration provides a depot-like sustained absorption phase compared to rapid IV clearance.
Clearance (Cl) HighModerateHigh (Apparent)Hydrophilic, low-MW amines are rapidly cleared via renal excretion.

References

  • Title: EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 Source: Google Patents URL
  • Title: Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach Source: MDPI (Molecules) URL: [Link]

  • Title: Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Structural Characterization of 1,4-Dioxepan-6-amine Hydrochloride using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the characterization of 1,4-Dioxepan-6-amine hydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of 1,4-Dioxepan-6-amine hydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical agents, unambiguous structural confirmation and purity assessment of this compound are critical. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation for ¹H NMR, ¹³C NMR, and ancillary 2D NMR experiments (COSY, HSQC). The provided methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction

1,4-Dioxepan-6-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a seven-membered dioxepane ring and a primary amine group, makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the use of ¹H and ¹³C NMR to confirm the identity and purity of 1,4-Dioxepan-6-amine hydrochloride.

Chemical Properties

PropertyValueSource
Chemical FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
CAS Number1394042-38-6
AppearanceWhite to off-white powder
IUPAC Name1,4-dioxepan-6-amine hydrochloride[1]

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR data is contingent upon proper sample preparation. The following protocol is recommended for 1,4-Dioxepan-6-amine hydrochloride.

Materials:

  • 1,4-Dioxepan-6-amine hydrochloride sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Internal standard (optional, e.g., TMS or a suitable reference for aqueous solutions)

Procedure:

  • Accurately weigh the desired amount of 1,4-Dioxepan-6-amine hydrochloride and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

  • Vortex the mixture until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.[3]

  • Carefully transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[4] D₂O is a common choice for hydrochloride salts due to their high polarity and solubility. DMSO-d₆ or CD₃OD can also be used and may offer different chemical shift dispersions. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

  • Sample Concentration: The concentration is optimized to provide a good signal-to-noise ratio within a reasonable acquisition time. ¹³C NMR requires a higher concentration due to the low natural abundance of the ¹³C isotope.[5]

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: 12-16 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Spectral Width: 200-220 ppm

  • Temperature: 298 K

2D NMR (COSY & HSQC):

  • Standard pulse programs available on the spectrometer software should be utilized. The number of increments and scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Interpretation and Expected Spectra

The structure of 1,4-Dioxepan-6-amine hydrochloride, with its symmetry, will lead to a relatively simple NMR spectrum.

Caption: Molecular structure of 1,4-Dioxepan-6-amine hydrochloride with atom numbering.

¹H NMR Spectrum Analysis

Due to the symmetry of the molecule, we expect to see four distinct signals in the proton NMR spectrum, plus a signal for the ammonium protons.

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~3.0 - 3.5Multiplet1H
H-5, H-7~3.6 - 4.0Multiplet4H
H-2, H-3~3.8 - 4.2Multiplet4H
-NH₃⁺Variable (e.g., 7.0 - 9.0 in DMSO-d₆)Broad singlet3H

Rationale for Chemical Shift and Multiplicity Predictions:

  • H-6: This methine proton is adjacent to the electron-withdrawing ammonium group and is expected to be downfield. It will be coupled to the four neighboring methylene protons on C-5 and C-7, resulting in a complex multiplet.

  • H-5, H-7: These methylene protons are adjacent to the methine proton at C-6 and an oxygen atom. The proximity to oxygen will shift them downfield. Due to the chair-like or boat-like conformations of the seven-membered ring, these protons are diastereotopic and will likely appear as a complex multiplet.

  • H-2, H-3: These methylene protons are situated between two oxygen atoms in the dioxepane ring. This environment is highly deshielded, leading to a downfield chemical shift. They will likely appear as a multiplet due to coupling with each other.

  • -NH₃⁺: The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6][7] In aprotic solvents like DMSO-d₆, the signal is often a broad singlet. In D₂O, this signal will exchange with deuterium and disappear.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the dioxepane ring.

Carbon(s)Expected Chemical Shift (ppm)
C-6~45 - 55
C-5, C-7~65 - 75
C-2, C-3~70 - 80

Rationale for Chemical Shift Predictions:

  • C-6: This carbon is directly attached to the nitrogen atom, which causes a significant downfield shift compared to a typical alkane carbon.

  • C-5, C-7: These carbons are bonded to an oxygen atom, resulting in a downfield shift.

  • C-2, C-3: These carbons are also bonded to an oxygen atom and are expected to have a similar chemical shift to C-5 and C-7. The exact chemical shifts will depend on the conformation of the seven-membered ring.

2D NMR for Unambiguous Assignments

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

G cluster_0 NMR Experiments cluster_1 2D Correlation Spectroscopy cluster_2 Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Attachment Proton-Carbon Attachment HSQC->Direct_Attachment Final_Structure Unambiguous Structural Assignment Connectivity->Final_Structure Direct_Attachment->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between the H-6 proton and the protons on C-5 and C-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.0-3.5 ppm (H-6) will show a correlation to the carbon signal at ~45-55 ppm (C-6).

Conclusion

This application note provides a detailed framework for the NMR characterization of 1,4-Dioxepan-6-amine hydrochloride. By following the outlined protocols for sample preparation and data acquisition, and by using the predicted spectral data as a guide for interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The use of one- and two-dimensional NMR techniques provides a robust and reliable method for the complete structural assignment of 1,4-Dioxepan-6-amine hydrochloride, ensuring data integrity for research and development applications.

References

  • PubChem. (n.d.). 1,4-Dioxepan-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Perrin, D. D. (1988). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Shoolery, J. N. (1984). Recent developments in 13C-and proton-NMR.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,4-Dioxepan-6-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of saturated heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of saturated heterocyclic amines. 1,4-Dioxepan-6-amine hydrochloride is a highly valued building block in the development of DYRK/CLK kinase inhibitors[1] and serves as a promising molecular framework for early-stage drug discovery programs[2].

However, synthesizing seven-membered rings like 1,4-dioxepane presents significant entropic and enthalpic challenges. This guide provides a self-validating, field-proven methodology to optimize your reaction yields, complete with step-by-step protocols, quantitative data, and a dedicated troubleshooting Q&A.

Mechanistic Context & Synthesis Workflow

The most robust route to 1,4-dioxepan-6-amine hydrochloride involves the double alkylation of a protected 1,2-diol (N-Boc-serinol) with a 1,2-dielectrophile, followed by acidic deprotection. The critical yield-limiting step is the cyclization, where intermolecular oligomerization fiercely competes with intramolecular ring closure.

SynthesisWorkflow SM Serinol (Starting Material) Boc N-Boc-Serinol (Protected Intermediate) SM->Boc Boc2O, Et3N MeOH, 2h Cyclized N-Boc-1,4-dioxepan-6-amine (Cyclized Core) Boc->Cyclized 1,2-Dibromoethane KOtBu, THF/DMF High Dilution Product 1,4-dioxepan-6-amine HCl (Final Salt) Cyclized->Product 4M HCl/Dioxane Ether Trituration

Figure 1: Self-validating synthesis workflow for 1,4-dioxepan-6-amine hydrochloride.

Self-Validating Experimental Protocols

Every protocol below incorporates analytical checkpoints to ensure you do not carry compromised intermediates forward. Physical properties and safety data for the final compound can be verified via its PubChem CID 55289210[3].

Step 1: N-Boc Protection of Serinol
  • Reaction: Dissolve 2-amino-1,3-propanediol (serinol, 1.0 eq) in anhydrous MeOH (0.5 M). Add triethylamine (1.2 eq) and cool to 0 °C.

  • Addition: Slowly add di-tert-butyl dicarbonate (Boc 2​ O, 1.05 eq) dissolved in a minimal amount of MeOH. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). Stain with Ninhydrin. The primary amine starting material (which turns deep purple) must be completely absent.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield N-Boc-serinol as a white solid.

Step 2: High-Dilution Cyclization (Critical Step)

Causality Note: Seven-membered ring closure is entropically disfavored. To prevent the dialkoxide from reacting with a second molecule of electrophile (leading to polymers), we must enforce strict high-dilution conditions and use a highly reactive leaving group.

  • Preparation: Dissolve N-Boc-serinol (1.0 eq) in a rigorously anhydrous 9:1 mixture of THF/DMF to achieve a final concentration of 0.02 M .

  • Deprotonation: Cool the solution to 0 °C. Add potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise. Stir for 45 minutes to ensure complete dialkoxide formation.

  • Addition: Using a syringe pump, add 1,2-bis(tosyloxy)ethane (or 1,2-dibromoethane, 1.2 eq) dissolved in THF over a period of 4 to 6 hours. Let stir overnight at room temperature.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. You must observe the [M+H] + peak for the cyclized N-Boc-1,4-dioxepan-6-amine. If heavy polymeric masses are detected, your dilution or addition rate was insufficient.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and purify via flash chromatography.

Step 3: Deprotection and Salt Isolation
  • Reaction: Dissolve the purified N-Boc-1,4-dioxepan-6-amine in anhydrous diethyl ether (0.1 M).

  • Cleavage: Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature. Stir for 3 hours.

  • Validation Checkpoint: LC-MS must show the complete disappearance of the +Boc mass, yielding the free amine mass[3].

  • Isolation: The product will precipitate as a white hydrochloride salt. Filter under a stream of dry nitrogen, wash with cold anhydrous ether, and dry in a vacuum desiccator over P 2​ O 5​ .

Quantitative Data: Cyclization Optimization

To illustrate the causality behind the chosen protocol, review the optimization data below. Notice how concentration and leaving group kinetics drastically dictate the yield of the 1,4-dioxepane ring[2].

EntryBase (Eq)Solvent SystemConcentrationElectrophileYield (%)Primary Observation
1K 2​ CO 3​ (3.0)MeCN0.50 M1,2-dibromoethane< 5%Mostly unreacted starting material.
2NaH (2.5)THF0.20 M1,2-dibromoethane22%Heavy oligomerization/polymerization.
3KOtBu (2.5)THF/DMF (9:1)0.05 M1,2-dibromoethane45%Improved intramolecular cyclization.
4 KOtBu (2.5) THF/DMF (9:1) 0.02 M 1,2-bis(tosyloxy)ethane 68% Optimal ring closure; minimal polymers.

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield in Cyclization Analysis Diagnostic: LC-MS Analysis of Crude Issue->Analysis PathA Observation: High MW Peaks (Oligomerization) Analysis->PathA PathB Observation: Unreacted Starting Material Analysis->PathB FixA Action: Decrease Concentration (<0.05 M) Implement Syringe Pump Addition PathA->FixA FixB Action: Verify Base Integrity Switch to KOtBu or fresh NaH PathB->FixB

Figure 2: Diagnostic logic tree for troubleshooting cyclization failures.

Q: Why am I getting polymeric byproducts instead of the 1,4-dioxepane ring during cyclization? A: This is a classic kinetic vs. thermodynamic competition. Forming a 7-membered ring is entropically penalized compared to 5- or 6-membered rings. If the concentration of your reactants is too high, the intermediate mono-alkoxide will collide with a new molecule of electrophile (intermolecular reaction) faster than it can wrap around to attack the remaining leaving group on its own tail (intramolecular reaction). Solution: Dilute the reaction to 0.02 M and use a syringe pump to add the electrophile over several hours.

Q: The deprotection step yields a gummy, sticky residue instead of a crisp powder. How do I fix this? A: Small aliphatic amine hydrochlorides like 1,4-dioxepan-6-amine HCl are notoriously hygroscopic[3]. If your reaction environment or solvents contain trace water, the salt will absorb it and form a gum. Solution: Ensure your diethyl ether and 1,4-dioxane are strictly anhydrous. Perform the filtration rapidly under a blanket of dry nitrogen or argon, and immediately transfer the solid to a vacuum desiccator containing a strong desiccant like P 2​ O 5​ . Triturating the gum with ice-cold anhydrous pentane can also help crash out the solid.

Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane or the ditosylate? A: It is highly discouraged. Chloride is a relatively poor leaving group. Because the 7-membered ring closure is already slow, using a poor leaving group extends the reaction time, which gives the intermediate more opportunity to undergo side reactions or degradation. Stick to 1,2-bis(tosyloxy)ethane (optimal) or 1,2-dibromoethane.

Q: I see O-alkylation, but also some N-alkylation byproducts. How is this happening if the amine is Boc-protected? A: If you use an overly aggressive base (like n-BuLi) or if your reaction temperature spikes, you can deprotonate the Boc-protected carbamate nitrogen (pKa ~ 13-16). Solution: Maintain the reaction at 0 °C during the base addition to favor the deprotonation of the primary alcohols, and use KOtBu or NaH, which are sufficient to deprotonate the alcohols without excessively stripping the carbamate proton.

References[1] Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B

Source: edelris.com URL:[2] Title: Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones / Bicyclic 1,4-Dioxepanes for Drug Discovery Source: researchgate.net URL:[3] Title: 1,4-Dioxepan-6-amine | C5H11NO2 | CID 55289210 - PubChem Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Preventing Degradation of 1,4-Dioxepan-6-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues when incorporating specialized building blocks like 1,4-Dioxepan-6-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues when incorporating specialized building blocks like 1,4-Dioxepan-6-amine hydrochloride into complex synthetic scaffolds (e.g., PROTAC linkers or conformationally restricted pharmacophores).

While the hydrochloride salt form is intentionally chosen to enhance aqueous solubility and baseline stability compared to its free base counterpart, its ionic nature introduces a critical vulnerability: extreme hygroscopicity . This guide provides field-proven insights, causality-driven FAQs, and self-validating protocols to ensure the absolute integrity of your compound during storage and handling.

Part 1: Causality & Mechanistic Overview

Understanding why 1,4-Dioxepan-6-amine hydrochloride degrades is the first step in preventing it. The degradation is a cascading process initiated by atmospheric moisture:

  • Hygroscopic Uptake & Deliquescence: The highly polar ionic lattice formed by the protonated amine ( NH3+​ ) and the chloride anion ( Cl− ) acts as a thermodynamic sink for water molecules. Exposure to ambient humidity leads to rapid water absorption, disrupting the crystal lattice and causing the powder to clump or dissolve in its own absorbed moisture (deliquescence)[1].

  • Salt Dissociation: Once in a micro-aqueous environment, the salt partially dissociates. This exposes the free primary amine, which is significantly more nucleophilic and reactive than the protonated form.

  • Oxidation & Peroxidation: The exposed free amine is highly susceptible to atmospheric oxidation, forming unwanted hydroxylamines or N-oxides. Furthermore, the 1,4-dioxepane ring is a cyclic ether. While generally stable in a dry crystalline lattice, a deliquescent state increases oxygen diffusion, allowing radical-mediated auto-oxidation of the ether linkages into hydroperoxides upon exposure to light and O2​ .

DegradationPathway Salt 1,4-Dioxepan-6-amine HCl Moisture Atmospheric Moisture Salt->Moisture >60% RH Exposure Deliquescence Deliquescence / Clumping Moisture->Deliquescence Water Absorption Dissociation Salt Dissociation Deliquescence->Dissociation Micro-solvation Oxidation Amine Oxidation Dissociation->Oxidation O2 Attack Peroxidation Ether Ring Peroxidation Dissociation->Peroxidation Radical Attack

Fig 1: Chemical degradation pathway of 1,4-Dioxepan-6-amine HCl triggered by moisture.

Part 2: Troubleshooting FAQs

Q1: My 1,4-Dioxepan-6-amine hydrochloride powder has turned into a sticky, clumped mass. Is the chemical ruined? A: Not necessarily chemically ruined, but its physical integrity is compromised. The clumping is macroscopic evidence of moisture absorption[2]. While the compound may not have oxidized yet, weighing it accurately is now impossible because a significant, unknown portion of the mass is water. You must perform a Karl Fischer titration to quantify the water content or execute our recovery protocol before use.

Q2: Does moisture absorption lead to actual chemical degradation, or just physical changes? A: If left unchecked, physical changes inevitably lead to chemical degradation. Highly hygroscopic pharmaceutical solids are prone to significant physicochemical changes because the absorbed moisture creates a micro-environment that facilitates hydrolysis and solid-state transitions[1]. For this specific compound, moisture allows the dissociation of the protective HCl salt, exposing the primary amine to atmospheric oxygen.

Q3: Can I just dry the clumped powder in a standard laboratory oven? A: Absolutely not. Heating the hydrated salt in ambient air will accelerate thermal degradation and oxidation. The combination of heat and moisture can drive off HCl gas, leaving behind the unstable free base amine. You must use a vacuum desiccator or lyophilization (freeze-drying) to remove moisture without applying destructive heat.

Part 3: Quantitative Degradation Metrics

To maintain a self-validating storage system, monitor the following quantitative parameters. Deviations from these thresholds require immediate corrective action.

ParameterThreshold / IndicatorCausality & ConsequenceMitigation Strategy
Relative Humidity (RH) > 60% RHTriggers rapid water absorption, leading to deliquescence and inaccurate solution concentrations[2].Handle strictly in a < 5% RH Argon/N2 glovebox.
Temperature > 25°C (Ambient)Accelerates thermal dissociation of HCl and subsequent free base oxidation.Store sealed aliquots at -20°C.
1 H-NMR Water Peak ~1.56 ppm (in CDCl3​ )Indicates microscopic moisture contamination before visible clumping occurs.Perform Karl Fischer titration; lyophilize if >0.2% w/w.
Visual Appearance Sticky / Clumped solidMacroscopic evidence of crystal lattice disruption by water[1].Do not weigh directly; initiate Recovery Protocol.

Part 4: Experimental Protocols

Protocol A: Optimal Aliquoting and Storage Workflow

Objective: Prevent moisture exposure during the initial handling of the bulk compound and establish a self-validating storage system.

  • Equilibration: Before opening, transfer the sealed bulk container of 1,4-Dioxepan-6-amine hydrochloride into a glovebox purged with dry Argon or Nitrogen (RH < 5%). Allow the container to equilibrate to the internal temperature for 30 minutes to prevent condensation.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Causality: Amber glass prevents UV-induced auto-oxidation of the dioxepane ether linkages. Size the aliquots for single-use experiments (e.g., 10 mg or 50 mg) to eliminate repeated freeze-thaw and atmospheric exposure cycles.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the sealed vials inside a secondary container (e.g., a vacuum desiccator or a sealed jar containing indicating Drierite or anhydrous P2​O5​ ). Store the secondary container at -20°C.

  • System Validation: Weigh a designated "control" vial immediately after sealing, and weigh it again after 30 days of storage. A mass increase of >0.5% indicates seal failure and moisture ingress, requiring a review of your capping procedure.

StorageWorkflow Receive Receive Bulk Compound Glovebox Transfer to Glovebox Receive->Glovebox Inert Atmosphere Aliquot Aliquot into Amber Vials Glovebox->Aliquot Single-use Quantities Seal Seal with PTFE & Parafilm Aliquot->Seal Airtight Closure Desiccator Place in Vacuum Desiccator Seal->Desiccator Moisture Barrier Store Store at -20°C Desiccator->Store Thermal Stability

Fig 2: Optimal handling and storage workflow to prevent hygroscopic degradation.

Protocol B: Recovery and Desiccation of Clumped Material

Objective: Safely remove absorbed water from deliquesced 1,4-Dioxepan-6-amine hydrochloride without causing thermal degradation.

  • Solubilization: Dissolve the clumped mass in a minimal volume of LC-MS grade, ultra-pure water. Causality: You must fully dissolve the compound to break the irregular, hydrated crystal lattice before reforming it.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble degradation products or particulate contaminants that may have been introduced during improper handling.

  • Lyophilization (Freeze-Drying): Transfer the filtered solution to a lyophilization flask. Flash-freeze the solution by rotating the flask in a dry ice/acetone bath until a uniform frozen shell is formed. Attach to a lyophilizer and apply high vacuum (< 0.1 mbar) for 24–48 hours. Causality: Sublimation removes water directly from the solid phase, entirely bypassing the liquid phase and preventing heat-induced dissociation of the HCl salt.

  • System Validation: Post-lyophilization, perform a Karl Fischer titration on a 5 mg sample. The recovery protocol is validated as successful when the residual water content is strictly < 0.2% w/w.

References
  • Source: Pharmaceutics (PMC / NIH)
  • Title: Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: BenchChem URL

Sources

Troubleshooting

Technical Support Center: Derivatization of 1,4-Dioxepan-6-amine Hydrochloride

Welcome to the technical support center for the derivatization of 1,4-Dioxepan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 1,4-Dioxepan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique cyclic amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practices to help you minimize side reactions and achieve optimal results in your synthetic endeavors.

Introduction: The Challenges of Derivatizing 1,4-Dioxepan-6-amine Hydrochloride

1,4-Dioxepan-6-amine hydrochloride presents a unique set of challenges in derivatization due to the presence of a primary amine, a hydrochloride salt, and a seven-membered dioxepane ring. Understanding the interplay of these features is crucial for successful modification. The primary amine is a nucleophilic center for derivatization, but its reactivity is masked by the hydrochloride salt, which must be neutralized. The dioxepane ring, while generally stable, can be susceptible to ring-opening under certain conditions, leading to unwanted byproducts.

This guide will address these challenges head-on, providing you with the knowledge to anticipate and mitigate potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting the derivatization?

A1: Yes, neutralization is a critical first step. The amine hydrochloride salt is unreactive as a nucleophile. The protonated amine (ammonium salt) must be converted to the free amine to enable it to attack the electrophilic derivatizing agent. Failure to neutralize the salt will result in little to no product formation.

Q2: What is the best base to use for neutralization?

A2: The choice of base depends on your reaction conditions and the derivatizing agent.

  • For Acylations with Acyl Chlorides or Anhydrides: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is recommended. Typically, 2-3 equivalents are used: one equivalent to neutralize the hydrochloride and another to scavenge the acid (e.g., HCl) generated during the reaction.[1]

  • For Boc Protection with (Boc)₂O: Triethylamine is a common and effective choice.[2][3]

  • Aqueous Conditions (Schotten-Baumann): An inorganic base like sodium bicarbonate or sodium carbonate can be used in a biphasic system.[1]

Q3: What are the most common side reactions to watch out for?

A3: The primary side reactions of concern are:

  • Ring-Opening of the Dioxepane Ring: This is a potential issue under harsh acidic or basic conditions, or at elevated temperatures.

  • Over-acylation/Diacylation: This can occur if a large excess of a highly reactive acylating agent is used, or if the reaction is not carefully controlled.

  • Hydrolysis of the Derivatizing Agent: Moisture-sensitive reagents like acyl chlorides and anhydrides can be hydrolyzed, reducing the yield of the desired product.

  • Formation of Ketenes: With acyl chlorides possessing an α-hydrogen, strong bases can promote the formation of ketenes, which can lead to other side products.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the reaction.[2] TLC can quickly show the consumption of the starting material and the formation of the product. LC-MS provides more definitive information about the molecular weight of the product and any byproducts, which is particularly useful for identifying potential side reactions like ring-opening.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of 1,4-Dioxepan-6-amine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete neutralization of the hydrochloride salt. 2. Hydrolysis of the derivatizing agent. 3. Insufficiently reactive derivatizing agent. 4. Low reaction temperature or short reaction time.1. Ensure at least one equivalent of base is added to neutralize the hydrochloride salt. For acylations, use an additional equivalent to scavenge the acid byproduct. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). 4. Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Presence of Multiple Products 1. Ring-Opening of the Dioxepane Ring: Harsh acidic or basic conditions, or high temperatures can lead to cleavage of the ether linkages. 2. Over-acylation: An excess of a highly reactive acylating agent. 3. Side reactions of the derivatizing agent: e.g., ketene formation.1. Use milder reaction conditions. Avoid strong acids or bases and high temperatures. If ring-opening is suspected, analyze the byproducts by MS to confirm. 2. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[2] 3. Choose a less hindered base if ketene formation is a concern.
Starting Material Remains 1. Insufficient amount of derivatizing agent. 2. Poor solubility of the starting material. 3. Reaction has not reached completion.1. Use a slight excess (1.1-1.2 equivalents) of the derivatizing agent. 2. Choose a solvent in which the free amine is fully soluble. You may need to screen different solvents. 3. Extend the reaction time or gently increase the temperature, monitoring closely for byproduct formation.
Difficult Purification 1. Presence of polar byproducts. 2. Product is also very polar.1. An aqueous workup with a mild acid and base wash can help remove some impurities.[5] 2. Column chromatography on silica gel is often necessary. A gradient elution from a non-polar to a more polar solvent system may be required.

Experimental Protocols & Best Practices

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol provides a general guideline for the N-acylation of 1,4-Dioxepan-6-amine hydrochloride.

  • Step 1: Neutralization

    • Suspend 1,4-Dioxepan-6-amine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (2.2 eq) dropwise at 0 °C.

    • Stir the mixture at 0 °C for 15-30 minutes.

  • Step 2: Acylation

    • Dissolve the acyl chloride (1.1 eq) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the amine suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of 1,4-Dioxepan-6-amine

This protocol outlines the procedure for protecting the amine with a tert-butyloxycarbonyl (Boc) group.[2]

  • Step 1: Dissolution and Neutralization

    • Dissolve 1,4-Dioxepan-6-amine hydrochloride (1.0 eq) in a suitable solvent mixture (e.g., THF/water or DCM).

    • Add triethylamine (1.2 eq) and stir for 10-15 minutes at room temperature.

  • Step 2: Boc Anhydride Addition

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with a weak acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

    • Purify further by column chromatography if necessary.

Visualization of Key Processes

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis & Purification Start 1,4-Dioxepan-6-amine HCl Neutralization Neutralization (e.g., TEA in DCM) Start->Neutralization Free_Amine Free Amine in Solution Neutralization->Free_Amine Reaction Nucleophilic Attack Free_Amine->Reaction Derivatizing_Agent Derivatizing Agent (e.g., Acyl Chloride, (Boc)2O) Derivatizing_Agent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General workflow for the derivatization of 1,4-Dioxepan-6-amine hydrochloride.

Side_Reactions Start 1,4-Dioxepan-6-amine + Derivatizing Agent Desired_Product N-Derivatized Product Start->Desired_Product Desired Pathway Side_Reaction_Node Potential Side Reactions Start->Side_Reaction_Node Undesired Pathways Ring_Opening Ring-Opened Byproduct Side_Reaction_Node->Ring_Opening Harsh Conditions Over_Acylation Di-acylated Product Side_Reaction_Node->Over_Acylation Excess Reagent Hydrolysis Hydrolyzed Reagent Side_Reaction_Node->Hydrolysis Presence of Water

Caption: Potential side reactions in the derivatization of 1,4-Dioxepan-6-amine.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2010, August 9). Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. Retrieved from [Link]

  • ResearchGate. (2023, May 15). (PDF) Determination of Doxepin hydrochloride from spiked human plasma and capsule after derivatization with Eosin Y using Resonance Rayleigh Scattering, Second Order Scattering, and Frequency Doubling Scattering Methods. Retrieved from [Link]

  • PMC. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ACS Publications. (2021, June 28). UV-Light-Induced N-Acylation of Amines with α-Diketones. Retrieved from [Link]

  • PMC. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • MDPI. (2022, July 29). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 30). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). amide formation by decarboxylative condensation of. Retrieved from [Link]

  • ACS Publications. (2022, March 21). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • PMC. (n.d.). α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Semantic Scholar. (2022, May 20). N-Dealkylation of Amines. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1,4-Dioxepan-6-amine Hydrochloride Recrystallization

Welcome to the Technical Support Center for 1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6). As a cyclic ether amine salt, this compound presents unique purification challenges due to the hydrophilicity of the 1,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6). As a cyclic ether amine salt, this compound presents unique purification challenges due to the hydrophilicity of the 1,4-dioxepane ring combined with the highly polar hydrochloride moiety.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 1,4-Dioxepan-6-amine hydrochloride form a sticky oil instead of crystals upon cooling?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS)[1]. It occurs when the saturation temperature of the compound in your chosen solvent system exceeds the melting point of the impure solute mixture. When an anti-solvent (like diethyl ether) is added too rapidly, or the solution is cooled too quickly, the local supersaturation spikes. Instead of forming an ordered crystal lattice, the solute separates as a dense, impurity-rich liquid phase[2].

The Fix:

  • Redissolve the oil by adding a small volume of your hot primary solvent (e.g., ethanol or methanol)[2].

  • Adjust your cooling ramp rate. Allow the solution to cool ambiently to room temperature before applying an ice bath[2].

  • Introduce a seed crystal of pure 1,4-Dioxepan-6-amine hydrochloride at the metastable zone (just before the cloud point) to induce heterogeneous nucleation and bypass the LLPS boundary.

Q2: My crystals turn into a wet paste when I transfer them to the Buchner funnel. How do I prevent this?

A2: Amine hydrochlorides are notoriously hygroscopic. The chloride ion acts as a strong hydrogen bond acceptor[3], readily scavenging atmospheric moisture. This water absorption disrupts the fragile crystal lattice, leading to deliquescence (the solid dissolving in the absorbed water).

The Fix: Never filter highly hygroscopic amine salts in open air. Perform the isolation under a blanket of dry nitrogen or argon using a Schlenk frit or a positive-pressure filtration setup. Wash the crystals exclusively with anhydrous, ice-cold anti-solvent (e.g., diethyl ether dried over 3Å molecular sieves) and transfer them immediately to a vacuum desiccator.

Q3: I have added the anti-solvent, but no crystals are forming. What is the mechanistic cause, and how do I recover my product?

A3: The solution is under-saturated. Either the volume of the primary solvent is too high, or the dielectric constant of the mixed solvent system has not been lowered enough to force the polar salt out of solution[4].

The Fix: Do not keep adding anti-solvent indefinitely, as this can crash out impurities. Instead, concentrate the mother liquor by rotary evaporation to remove 30–50% of the primary solvent[4]. Re-heat to ensure complete dissolution, then slowly titrate the anti-solvent until persistent turbidity (the cloud point) is achieved. Scratching the inside of the flask with a glass rod can provide high-energy sites to overcome the nucleation activation energy barrier[4].

Part 2: Solvent System Optimization Data

Selecting the correct solvent/anti-solvent pairing is critical. The primary solvent must dissolve the salt at boiling, while the anti-solvent lowers the overall polarity to induce precipitation.

Table 1: Thermodynamic & Kinetic Profiles of Solvent Systems for Cyclic Ether Amine Hydrochlorides

Primary SolventAnti-SolventPolarity Drop (Δ Dielectric)Oiling-Out RiskTypical YieldCrystal Habit
MethanolDiethyl EtherHigh (33.0 → 4.3)High>85%Fine Needles
EthanolEthyl AcetateModerate (24.5 → 6.0)Low70–80%Prisms / Blocks
IsopropanolHeptaneLow (19.9 → 1.9)Moderate>90%Microcrystalline

Note: In complex syntheses, 1,4-dioxepan-6-amine hydrochloride often requires successive triturations in polar solvents like methanol to achieve >98% purity before final crystallization[5].

Part 3: Standard Operating Procedure (SOP)

Optimized Anti-Solvent Crystallization Protocol

This self-validating protocol relies on cloud-point titration to ensure the system remains within the metastable zone, preventing oiling out.

Materials Required:

  • Crude 1,4-Dioxepan-6-amine hydrochloride

  • Anhydrous Ethanol (Primary Solvent)

  • Anhydrous Diethyl Ether (Anti-Solvent, stored over sieves)

  • Activated charcoal & Celite pad

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 1,4-Dioxepan-6-amine hydrochloride in a minimal volume of boiling anhydrous ethanol (approx. 3-5 mL per gram of crude).

  • Clarification: If colored impurities are present, add 5% w/w activated charcoal. Boil for 2 minutes, then perform a hot filtration through a pre-warmed pad of Celite to remove the charcoal and insoluble particulates[4].

  • Cloud Point Titration: Return the clarified filtrate to a gentle reflux. Slowly add anhydrous diethyl ether dropwise. Pause after every 5 drops to allow the local supersaturation to equilibrate. Stop adding ether the exact moment a faint, persistent turbidity (cloudiness) remains in the boiling solution.

  • Nucleation & Growth: Remove the flask from the heat source. Add a few drops of ethanol just until the solution turns clear again (this is the absolute edge of the solubility curve). Allow the flask to cool undisturbed to room temperature over 4 hours.

  • Maturation: Once room temperature is reached and seed crystals have formed, transfer the flask to an ice bath (0°C) for 2 hours to maximize yield[4].

  • Isolation: Filter the crystals rapidly using a Schlenk frit under positive nitrogen pressure. Wash the filter cake with 2 volumes of ice-cold anhydrous diethyl ether[4]. Dry immediately under high vacuum (≤ 1 mbar) at 40°C for 12 hours.

Part 4: Workflow Visualization

The following decision tree maps the causality and corrective actions for the recrystallization of amine hydrochlorides.

RecrystallizationTroubleshooting Start Crude 1,4-Dioxepan-6-amine HCl in Hot Primary Solvent AddAnti Titrate Anti-Solvent (e.g., Diethyl Ether) Start->AddAnti Cooling Cool to Room Temp then 0°C AddAnti->Cooling CheckState Phase Observation? Cooling->CheckState Oiling Oiling Out (LLPS) CheckState->Oiling Liquid Phase Separates NoCrystals No Crystals Formed CheckState->NoCrystals Solution Remains Clear GoodCrystals Crystals Formed CheckState->GoodCrystals Solid Precipitates FixOiling Add Primary Solvent, Heat, Cool Slower, Add Seed Crystal Oiling->FixOiling FixNoCrystals Evaporate 30% Solvent, Scratch Flask, Cool Further NoCrystals->FixNoCrystals Isolate Filter under N2 Wash with Cold Ether Vacuum Dry GoodCrystals->Isolate FixOiling->Cooling FixNoCrystals->Cooling

Workflow for troubleshooting and optimizing the anti-solvent recrystallization of amine hydrochlorides.

References

  • Edelris. Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris Supporting Information. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. J. Am. Chem. Soc. 2004. Available at:[Link]

  • ResearchGate. Crystallization of Organic Compounds: An Industrial Perspective. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1,4-Dioxepan-6-amine Hydrochloride vs. Morpholine Derivatives

Executive Summary For decades, the morpholine ring has been a cornerstone of medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate basicity, and improve the pharmacokinetic (PK) profiles of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the morpholine ring has been a cornerstone of medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate basicity, and improve the pharmacokinetic (PK) profiles of drug candidates. However, the heavy reliance on this flat, 6-membered heterocycle has led to crowded intellectual property spaces and limitations in exploiting three-dimensional (3D) binding pockets.

Enter 1,4-dioxepan-6-amine hydrochloride and its derivatives. As 7-membered saturated oxygen heterocycles, 1,4-dioxepanes are emerging as advanced morpholine and piperidine surrogates. By introducing a puckered 3D conformation and subtly altering physicochemical properties, these bicyclic and monocyclic scaffolds offer researchers a powerful tool to escape "flatland" while maintaining the favorable solubility profiles associated with classic cyclic ethers[1].

Structural & Mechanistic Rationale

The Hemiaminal Instability Problem

A critical challenge in heterocyclic design is the direct attachment of functional groups to saturated ether rings. In a standard 1,4-dioxane ring, the direct attachment of an amine group creates a hemiaminal ether equivalent. These motifs are chemically unstable and highly prone to hydrolysis, making them unsuitable for robust drug development.

The 1,4-dioxepane ring solves this by introducing an additional carbon atom. This allows for the direct, stable attachment of an amine at the 6-position (as seen in 1,4-dioxepan-6-amine), avoiding hemiaminal formation while keeping the heteroatoms in close spatial proximity to modulate the amine's pKa via inductive effects[1].

Exit Vector Plots (EVP) and 3D Chemical Space

Morpholine exists primarily in a rigid chair conformation, which projects substituents in highly predictable, but limited, 2D vectors. In contrast, the 7-membered 1,4-dioxepane ring possesses greater conformational flexibility and a puckered geometry. 2 demonstrates that 1,4-dioxepanes cover a significantly broader spatial geometry, allowing medicinal chemists to project pharmacophores into novel, previously inaccessible sub-pockets within a target protein[2].

G M Morpholine Derivatives (6-Membered Ring) Prop1 Rigid Chair Conformation Restricted Exit Vectors pKa ~ 8.3 M->Prop1 D 1,4-Dioxepan-6-amine (7-Membered Ring) Prop2 Puckered 3D Conformation Diverse Exit Vectors pKa ~ 8.2 - 9.0 D->Prop2 App1 Standard Solubilizer (e.g., Gefitinib) Prop1->App1 App2 Novel Bioisosteres & IP Generation Prop2->App2

Fig 1: Structural and property divergence between morpholine and 1,4-dioxepane scaffolds.

Comparative Physicochemical Profiling

To objectively evaluate 1,4-dioxepan-6-amine against morpholine, we must look at their fundamental physicochemical parameters. The data below synthesizes findings from recent structural profiling studies of 1 and standard saturated heterocycles[1].

ParameterMorpholine1,4-Dioxepan-6-amine (Model Derivatives)Implication for Drug Design
Ring Size 6-membered7-membered7-membered rings increase Fsp3 (fraction of sp3 carbons), correlating with higher clinical success rates.
Basic pKa (Secondary Amine) ~8.38.2 – 9.01,4-dioxepanes maintain the intermediate basicity of morpholine, preventing excessive ionization that hinders membrane permeability.
Lipophilicity (cLogP) LowLow to Moderate1,4-dioxepanes are slightly more lipophilic than morpholine due to the extra methylene group, allowing fine-tuning of target affinity.
Chemical Stability HighHighUnlike 1,4-dioxan-2-amines (hemiaminals), 1,4-dioxepan-6-amines are fully stable to aqueous hydrolysis.
Metabolic Liability High (CYP-mediated oxidation adjacent to N/O)ModerateThe altered steric bulk and puckered conformation of the 7-membered ring can sterically shield adjacent C-H bonds from CYP450 enzymes.

Experimental Workflows & Self-Validating Protocols

To validate the efficacy of 1,4-dioxepan-6-amine derivatives as morpholine replacements, rigorous physicochemical and metabolic assays must be employed. The following protocols are designed to be self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Potentiometric Determination of pKa and LogP

Purpose: To accurately map the ionization state of the amine at physiological pH (7.4), which dictates both solubility and passive permeability. Causality: Potentiometric titration is chosen over computational prediction because the complex inductive effects of the two oxygen atoms in the 7-membered ring cannot be accurately modeled by standard algorithms.

  • Sample Preparation: Dissolve 1,4-dioxepan-6-amine hydrochloride[3] in 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions) to a concentration of 1 mM.

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews the titration curve).

  • Data Acquisition: Record the pH after each titrant addition. The pKa is derived from the inflection point of the Bjerrum plot (average number of bound protons vs. pH).

  • LogP Determination (Shake-Flask): Partition the un-ionized free base between 1-octanol and pH 10.0 buffer (ensuring the amine is >99% un-ionized). Quantify the concentration in both phases via LC-UV to calculate the partition coefficient.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To compare the Phase I oxidative metabolism rates of morpholine vs. 1,4-dioxepane derivatives. Causality: Human Liver Microsomes (HLMs) supplemented with NADPH are used to specifically isolate Cytochrome P450 (CYP) activity. Morpholine rings often suffer from rapid oxidative ring-opening; this assay determines if the 1,4-dioxepane ring offers metabolic shielding.

  • Incubation Mixture: Combine 1 µM of the test compound (Morpholine derivative vs. 1,4-Dioxepane derivative) with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

G S1 1. Compound Incubation (HLMs + NADPH, 37°C) S2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) S1->S2 S3 3. Quench & Precipitate (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation (14,000 rpm, 10 min) S3->S4 S5 5. LC-MS/MS Analysis (Calculate CL_int) S4->S5

Fig 2: Standardized microsomal stability assay workflow for clearance evaluation.

Conclusion

For drug development professionals facing patentability hurdles or suboptimal target engagement with traditional morpholine scaffolds, 1,4-dioxepan-6-amine hydrochloride represents a highly viable bioisostere. By expanding the conformational exit vectors and maintaining a highly desirable pKa range, 1,4-dioxepanes allow for the fine-tuning of lipophilicity and the exploration of novel 3D chemical space without sacrificing chemical stability.

References

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL:[Link]

  • Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes Source: ResearchGate URL:[Link]

  • 1,4-dioxepan-6-amine hydrochloride (C5H11NO2) - PubChemLite Source: University of Luxembourg / PubChemLite URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,4-Dioxepan-6-amine Hydrochloride

Executive Summary The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of principal analytical methodologies for 1,4-Dioxepan-6-amine hydrochloride, a heterocyclic amine intermediate. As no standard compendial methods exist for this specific compound, this document serves as an expert framework for developing and cross-validating suitable analytical procedures. We will explore High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The core of this guide is a proposed cross-validation protocol designed to ensure data equivalency between quantitative methods, a critical requirement for regulatory compliance and data integrity across the development lifecycle.

The Analyte: Understanding 1,4-Dioxepan-6-amine Hydrochloride

A thorough analysis begins with understanding the molecule's intrinsic properties. These characteristics dictate the most logical and effective analytical strategies.

  • Structure: 1,4-Dioxepan-6-amine hydrochloride is a saturated seven-membered heterocyclic compound containing two oxygen atoms and a primary amine functional group, presented as a hydrochloride salt.[1]

  • Molecular Formula: C₅H₁₁NO₂ · HCl[1]

  • Molecular Weight: 153.61 g/mol

  • Physicochemical Properties:

    • Polarity: The presence of two ether linkages and a primary amine makes the molecule highly polar. Its formulation as a hydrochloride salt further enhances its hydrophilicity and water solubility.

    • Volatility: As a small molecule salt, it has low volatility, which can present a challenge for direct GC analysis without derivatization.

    • Chromophoric Activity: The molecule is an aliphatic amine and lacks any significant UV-absorbing chromophores. This is a critical consideration for HPLC method development, as direct UV detection will be impractical.

These properties form the basis for our experimental choices. The high polarity and lack of a chromophore steer HPLC methods towards derivatization, while the potential for thermal instability guides our approach to GC-MS.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique must be fit for its intended purpose, whether for routine purity testing, structural confirmation, or trace-level impurity analysis.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

Causality of Method Choice: HPLC is the workhorse of pharmaceutical analysis for its robustness and precision in quantifying non-volatile compounds. However, the absence of a native chromophore in 1,4-Dioxepan-6-amine hydrochloride necessitates pre-column derivatization to render it detectable by common UV or Fluorescence (FLD) detectors.[2] FLD is often preferred for its superior sensitivity and selectivity. Reagents like o-Phthalaldehyde (OPA) react specifically with primary amines to yield highly fluorescent derivatives, making this an ideal choice.[2][3]

Objective: To quantify 1,4-Dioxepan-6-amine hydrochloride via its fluorescent derivative.

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.2): Dissolve appropriate amount of sodium tetraborate decahydrate in water and adjust pH.

    • OPA Reagent (5 mM OPA, 225 mM 3-mercaptopropionic acid): Dissolve OPA and 3-mercaptopropionic acid in the borate buffer. This reagent should be prepared fresh daily.

  • Standard & Sample Preparation:

    • Prepare a stock solution of 1,4-Dioxepan-6-amine hydrochloride (1.0 mg/mL) in water.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the test sample and dissolve in water to a known concentration.

  • Automated Pre-Column Derivatization (via Autosampler):

    • Program the autosampler to mix the sample/standard, borate buffer, and OPA reagent in a specific ratio (e.g., 1:5:1).

    • Allow a reaction time of 2-5 minutes at room temperature before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Fluorescence Detector (FLD).

    • Wavelengths: Excitation (λex) = 340 nm, Emission (λem) = 455 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS offers unparalleled specificity through mass-based detection and is highly sensitive, making it an excellent orthogonal technique to HPLC.[4][5] For polar, low-volatility compounds like primary amines, derivatization is essential to improve thermal stability and chromatographic performance (i.e., peak shape).[6] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy, creating more volatile and less polar derivatives suitable for GC analysis.[6]

Objective: To identify and quantify 1,4-Dioxepan-6-amine hydrochloride as its trifluoroacetyl derivative.

  • Standard & Sample Preparation:

    • Prepare stock and calibration standards in a suitable anhydrous solvent (e.g., acetonitrile).

    • Dissolve the test sample in the same anhydrous solvent.

  • Derivatization:

    • To 200 µL of the sample/standard solution in a sealed reaction vial, add 100 µL of trifluoroacetic anhydride (TFAA).[6]

    • Heat the vial at 60-70 °C for 20 minutes.

    • Cool the vial to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • MS Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic fragment ion of the derivatized analyte. A full scan can be used for initial identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: NMR is the definitive technique for structural elucidation and confirmation.[7][8] Unlike chromatographic methods, it provides unambiguous information about the molecular framework by analyzing the magnetic properties of atomic nuclei (¹H and ¹³C).[9] It is not typically used for routine quantification of the primary component but is essential for unequivocally confirming the identity of the reference standard and for characterizing impurities or degradation products.

Objective: To confirm the chemical structure of 1,4-Dioxepan-6-amine hydrochloride.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard 1D experiments are typically sufficient for a molecule of this size.

    • 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis:

    • Analyze chemical shifts, integration values (for ¹H), and coupling patterns to verify that the observed spectrum matches the expected structure of 1,4-Dioxepan-6-amine.

Framework for Method Cross-Validation

Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure their equivalency.[1] This is critical when data from different techniques may be used interchangeably throughout a project or across different testing sites. Our goal here is to demonstrate that the proposed HPLC-FLD and GC-MS methods provide comparable quantitative results for the assay of 1,4-Dioxepan-6-amine hydrochloride.

Guiding Principles: The validation of each individual method must be completed according to established guidelines, such as ICH Q2(R1) or USP <1225>, before cross-validation can begin.[7][10]

CrossValidationWorkflow cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Outcome HPLC_Val Validate HPLC-FLD Method (per ICH Q2) Analyze Analyze Single Homogeneous Batch of Analyte with Both Methods (n=6) HPLC_Val->Analyze GCMS_Val Validate GC-MS Method (per ICH Q2) GCMS_Val->Analyze Compare Statistically Compare Results (e.g., Mean Assay, %RSD) Analyze->Compare Decision Results Meet Acceptance Criteria? Compare->Decision Success Methods are Cross-Validated (Equivalent) Decision->Success Yes Fail Investigate Discrepancy (Method Bias, Sample Prep, etc.) Decision->Fail No

Cross-Validation Workflow Diagram

Acceptance Criteria for Successful Cross-Validation:

  • The mean assay value from the GC-MS method should be within ±2.0% of the mean assay value from the HPLC-FLD method.

  • The Relative Standard Deviation (%RSD) for the assay results should be ≤ 2.0% for each individual method.

  • A statistical test (e.g., a two-sample t-test) should show no significant difference between the means of the two datasets (p > 0.05).

Data Presentation: A Hypothetical Performance Comparison

To illustrate the expected outcomes of the individual validation studies, the following table summarizes hypothetical but realistic performance data for the proposed quantitative methods.

Validation Parameter Proposed HPLC-FLD Method Proposed GC-MS Method ICH Q2(R1) Guideline
Specificity No interference from blank/placebo at the analyte's retention time.No interfering peaks at the analyte's retention time and selected m/z.The procedure must be able to assess the analyte unequivocally in the presence of other components.
Linearity (Range) 1 - 200 µg/mL0.5 - 150 µg/mL80% to 120% of the test concentration for assay.
Correlation Coefficient (R²) ≥ 0.999≥ 0.998Typically ≥ 0.99
Accuracy (% Recovery) 99.1% - 101.5%98.5% - 102.0%Closeness of test results to the true value.
Precision (%RSD)
Repeatability (n=6)≤ 1.0%≤ 1.5%Measure of precision under the same operating conditions over a short interval.
Intermediate Precision≤ 1.5%≤ 2.0%Expresses within-laboratory variations (different days, analysts, equipment).
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Method Selection

This guide establishes a comprehensive framework for the analysis and cross-validation of 1,4-Dioxepan-6-amine hydrochloride. Both the proposed HPLC-FLD and GC-MS methods offer robust and reliable means for quantification, each with distinct advantages.

  • HPLC-FLD is ideal for routine quality control environments due to its high precision, robustness, and automation capabilities.

  • GC-MS provides superior specificity and is an invaluable orthogonal method for confirming purity, identifying unknown impurities, and for use in investigational studies.

  • NMR Spectroscopy remains the gold standard for absolute structural confirmation and should be used to qualify primary reference standards.

The ultimate choice of method depends on the specific analytical objective. A successful cross-validation, as outlined, provides documented evidence that both quantitative methods are suitable for their intended purpose and generate equivalent data, ensuring data integrity and regulatory confidence throughout the lifecycle of the drug development process.

MethodSelection Start What is the Analytical Goal? Goal1 Routine QC Assay (Purity, Potency) Start->Goal1 Quantification Goal2 Impurity ID & Orthogonal Confirmation Start->Goal2 Identification Goal3 Absolute Structural Confirmation Start->Goal3 Structure Method1 Use Validated HPLC-FLD Method Goal1->Method1 Method2 Use Validated GC-MS Method Goal2->Method2 Method3 Use NMR Spectroscopy Goal3->Method3

Decision Tree for Method Selection

References

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH. [Link]

  • 1,4-Dioxepan-6-amine. (n.d.). PubChem - NIH. Retrieved March 17, 2026, from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Research of technological and physico-chemical properties of doxepin hydrochloride. (2025). ResearchGate. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - NIH. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]

  • Doxepin. (n.d.). PubChem - NIH. Retrieved March 17, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011). ACS Publications. [Link]

  • Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. (2020). ijppr.humanjournals.com. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. (2025). ResolveMass Laboratories Inc.. [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (2025). OpenReview. [Link]

  • NMR spectroscopy of small molecules in solution. (2025). ResearchGate. [Link]

  • Chemical Structure of Doxepin Hydrochloride. (n.d.). ResearchGate. [Link]

Sources

Validation

Structural and Functional Comparison Guide: 1,4-Dioxepan-6-amine Hydrochloride vs. 1,4-Dioxan-2-amine in Drug Discovery

Executive Summary In modern medicinal chemistry, cyclic ether aliphatic amines are indispensable pharmacophores used to modulate the basicity, aqueous solubility, and spatial geometry of small-molecule drug candidates. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, cyclic ether aliphatic amines are indispensable pharmacophores used to modulate the basicity, aqueous solubility, and spatial geometry of small-molecule drug candidates. This guide provides an in-depth structural and functional comparison between two critical building blocks: 1,4-Dioxepan-6-amine hydrochloride (a 7-membered ring salt) and 1,4-dioxan-2-amine (a 6-membered ring free base). By analyzing their physicochemical properties and experimental behaviors, this guide equips researchers with the mechanistic insights needed to select the optimal vector for kinase inhibitor synthesis and C-H amination workflows.

Physicochemical & Structural Profiling

The fundamental difference between these two compounds lies in their ring size and salt formulation, which dictates their conformational flexibility and bench stability.

Quantitative Data Comparison

Data sourced from and .

Property1,4-Dioxepan-6-amine Hydrochloride1,4-Dioxan-2-amine
Molecular Formula C₅H₁₁NO₂ · HCl[1]C₄H₉NO₂[2]
Molecular Weight 153.61 g/mol (Salt) / 117.15 g/mol (Base)[3]103.12 g/mol [2]
Ring System 7-membered (1,4-Dioxepane)6-membered (1,4-Dioxane)
Topological Polar Surface Area 44.5 Ų[3]44.5 Ų[2]
XLogP3 -1.2[3]-1.1[2]
Physical State Solid powder[1]Liquid / Low-melting solid
Conformational State High flexibility (Pseudorotation)Rigid (Chair conformation)
Causality & Mechanistic Rationale
  • Conformational Plasticity vs. Rigidity: The 7-membered dioxepane ring of 1,4-dioxepan-6-amine exhibits significant conformational flexibility, capable of pseudorotation among various twist-chair and boat conformations. This plasticity allows derivatives to dynamically adapt to complex, deep binding pockets in target proteins (e.g., kinases). Conversely, the 6-membered dioxane ring of 1,4-dioxan-2-amine is thermodynamically locked in a rigid chair conformation, making it ideal for linear, predictable vectorization but less adaptable to induced-fit binding sites.

  • Handling and Stability: Free aliphatic amines like 1,4-dioxan-2-amine are highly nucleophilic and prone to rapid atmospheric oxidation and volatilization. Formulating 1,4-dioxepan-6-amine as a hydrochloride salt neutralizes the lone pair on the nitrogen, drastically increasing bench stability, shelf life, and aqueous solubility, while requiring an in situ activation step during synthesis[1].

Pharmacological Applications & Signaling Pathways

1,4-Dioxepan-6-amine in Kinase Inhibition

1,4-Dioxepan-6-amine hydrochloride is a critical precursor in the synthesis of Leucettinibs , a class of potent inhibitors targeting DYRK1A, CLK1, and CLK4 kinases[4]. These kinases are heavily implicated in mRNA splicing regulation, neuroinflammation, and viral replication (including SARS-CoV and Dengue)[5]. The dioxepane ring provides the exact spatial volume needed to occupy the ATP-binding cleft of DYRK1A without causing steric clashes.

G A 1,4-Dioxepan-6-amine Derivatives B DYRK1A / CLK1 Inhibition A->B C mRNA Splicing Regulation B->C D Neuroinflammation Reduction B->D E Viral Replication Arrest B->E

Fig 1. Pharmacological pathway of 1,4-Dioxepan-6-amine derived kinase inhibitors.

1,4-Dioxan-2-amine in C-H Activation

1,4-Dioxan-2-amine is frequently utilized in metal-free C-H activation workflows. Its rigid structure makes it an excellent substrate for synthesizing structurally diverse amides via graphene-oxide-catalyzed nitrene insertion, providing a reliable pathway for late-stage functionalization in drug discovery[6].

Experimental Protocols & Methodologies

The following protocols demonstrate the distinct handling requirements for the salt versus the free base. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: High-Temperature Nucleophilic Substitution (1,4-Dioxepan-6-amine HCl)

Objective: Synthesize a Leucettinib kinase inhibitor derivative via substitution at an imidazolone core[4].

  • Step 1: Reagent Activation Combine the imidazolone intermediate (520 µmol) with 1,4-dioxepan-6-amine hydrochloride (2.5 eq) and N,N-Diisopropylethylamine (DIPEA, 6 eq) in anhydrous THF (0.3M).

    • Causality: The hydrochloride salt is non-nucleophilic. DIPEA is a non-nucleophilic base that deprotonates the salt in situ, liberating the reactive free amine. Excess DIPEA drives the equilibrium forward.

    • Self-Validation Checkpoint: The initial heterogeneous mixture of the hydrochloride salt will completely dissolve into the THF upon the addition of DIPEA, visually confirming the liberation of the soluble free base.

  • Step 2: High-Temperature Substitution Heat the mixture at 120 °C in a sealed tube using a heating block for 12 hours[4].

    • Causality: The substitution requires high activation energy. Because 120 °C far exceeds the boiling point of THF (66 °C), a sealed tube is mandatory to generate internal pressure and maintain the solvent in the liquid phase.

    • Self-Validation Checkpoint: The target product directly precipitates out of the reaction medium as a yellow solid. Furthermore, TLC monitoring (DCM/MeOH 95/5) will show the complete disappearance of the starting material spot[5].

  • Step 3: Isolation and Purification Filter the precipitate, wash with cold THF and pentane, and triturate in Methanol.

    • Causality: Cold THF washes away residual unreacted amine and DIPEA salts without dissolving the target product. Methanol trituration leverages differential solubility to pull out trace organic impurities.

    • Self-Validation Checkpoint: HPLC analysis must yield >98% purity. ¹H NMR (DMSO-d6) must confirm the structural integrity of the 7-membered ring, specifically showing multiplets between 3.53–4.32 ppm[4].

G Step1 Step 1: Reagent Prep 1,4-Dioxepan-6-amine HCl + DIPEA Step2 Step 2: Substitution THF, 120°C, Sealed Tube Step1->Step2 Step3 Step 3: In-Process Control TLC Monitoring (DCM/MeOH) Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating workflow for synthesizing 1,4-Dioxepan-6-amine kinase inhibitors.

Protocol B: Metal-Free C-H Amination (1,4-Dioxan-2-amine)

Objective: Direct synthesis of N-tosyl amides in water[6].

  • Step 1: Catalyst Assembly Mix Iodine (0.05 mmol), PhINTs (0.5 mmol), and Graphene Oxide (GO, 20 mg) in 5 mL distilled water.

    • Causality: GO provides a high-surface-area scaffold that synergizes with iodine to catalyze the generation of a reactive nitrene intermediate. Water acts as a green solvent that stabilizes the transition state via hydrogen bonding.

    • Self-Validation Checkpoint: The dispersion of GO creates a uniform, opaque dark suspension, ensuring maximal catalytic surface area is available.

  • Step 2: Substrate Addition & Coupling Add 1,4-dioxan-2-amine (2 mmol) and stir at room temperature for 25 hours.

    • Causality: Room temperature is strictly maintained to prevent the thermal degradation of the sensitive 1,4-dioxane ring and to tightly control the regioselectivity of the nitrene insertion.

    • Self-Validation Checkpoint: Monitor via TLC (30% EtOAc/hexane). The formation of a distinct, UV-active spot corresponding to the N-tosyl derivative validates the C-H amination progress.

  • Step 3: Quenching and Extraction Add saturated sodium thiosulfate, filter the GO, and extract the aqueous layer with diethyl ether.

    • Causality: Sodium thiosulfate chemically reduces unreacted iodine to inert iodide ions, instantly halting the reaction and preventing oxidative side reactions during the workup phase.

    • Self-Validation Checkpoint: The color of the solution will immediately shift from an iodine-induced brown to colorless upon the addition of thiosulfate, providing visual confirmation of a successful quench.

References

  • Title: 1,4-Dioxepan-6-amine | CID 55289210 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 1,4-Dioxan-2-amine | CID 45116656 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 (EP4173674A1)
  • Title: Metal-free C–H Activation over Graphene Oxide toward Direct Syntheses of Structurally Different Amines and Amides in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Dioxepan-6-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized synthetic building blocks. 1,4-Dioxepan-6-amine hydrochloride (CAS: 1394042-38-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized synthetic building blocks. 1,4-Dioxepan-6-amine hydrochloride (CAS: 1394042-38-6) is a highly valuable cyclic ether amine salt used in medicinal chemistry, but its specific structural motifs dictate strict, non-negotiable handling and disposal protocols.

To build a culture of absolute laboratory safety, we cannot rely on generic waste procedures. We must understand the chemical causality behind the hazards. This guide provides a self-validating system for the safe operational handling, neutralization, and terminal disposal of this compound.

Chemical Profiling & Quantitative Hazard Data

Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the material. The presence of both a primary amine hydrochloride and a cyclic ether ring creates a dual-hazard profile requiring specific regulatory routing.

Property / Hazard CategoryData / ClassificationMechanistic Implication
Chemical Name 1,4-Dioxepan-6-amine hydrochlorideContains a 7-membered cyclic ether and an HCl salt.
CAS Number 1394042-38-6Unique identifier for regulatory tracking.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; requires strict PPE[1].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Causes significant mucosal and dermal irritation[1].
Systemic Effects STOT SE 3 (H336)May cause drowsiness or dizziness; handle in a fume hood[1].
EPA Waste Route Halogenated Organic WasteThe chloride counterion dictates routing to prevent environmental acid rain generation[2].

Mechanistic Rationale for Disposal Strategies

True laboratory safety requires understanding why a protocol exists. The disposal strategy for 1,4-Dioxepan-6-amine hydrochloride is governed by two structural realities:

  • The Halogenated Imperative (The HCl Salt): Because this compound is a hydrochloride salt, thermal destruction (incineration) will generate hydrogen chloride (HCl) gas. If routed to standard non-halogenated organic waste, the resulting combustion acids will destroy standard incinerator linings and release toxic gases into the atmosphere. Therefore, it must be segregated as a halogenated organic waste so it can be processed in a specialized rotary kiln equipped with an alkaline acid-gas scrubber (2[2]).

  • The Cyclic Ether Autoxidation Risk: The 1,4-dioxepane ring is a cyclic ether. Similar to tetrahydrofuran (THF) or 1,4-dioxane, cyclic ethers are susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen and light, forming shock-sensitive hydroperoxides. While amine salts are generally more stable than free-base ethers, aging solid stocks or evaporated aqueous streams must be validated for peroxides before terminal disposal to prevent explosive events during transit.

Self-Validating Experimental Protocols for Disposal

Do not merely execute steps; validate them. The following protocols ensure that the waste is chemically stabilized before it leaves your facility.

Protocol A: Peroxide Validation and Remediation (For Aging Solid Stocks)

Causality: Ensure the cyclic ether has not formed explosive hydroperoxides prior to waste consolidation.

  • Visual Inspection: Examine the reagent bottle. If you observe crystalline structures around the cap or significant discoloration, do not touch the bottle . Contact your Environmental Health and Safety (EHS) bomb squad equivalent immediately.

  • Quantitation (If visually clear): Dissolve a 50 mg aliquot of the waste solid in 1 mL of deionized water. Submerge a standard peroxide test strip (e.g., Quantofix) for 1 second.

  • Remediation (If >20 ppm): If the test indicates elevated peroxides, treat the bulk waste by slowly adding it to a 10% aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ). Stir for 30 minutes at room temperature. The reducing agent will cleave the hydroperoxide O-O bonds.

  • Validation: Re-test the treated solution with a new peroxide strip. The protocol is only complete when the reading is 0 ppm.

Protocol B: Solid Waste Segregation & Packaging

Causality: Prevent cross-contamination and ensure regulatory compliance for halogenated streams.

  • Primary Containment: Transfer the validated solid waste into a chemically compatible, high-density polyethylene (HDPE) or glass container. Do not use metal containers, as residual HCl can cause corrosion.

  • Secondary Containment: Place the primary container inside a secondary spill-proof bin.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains 1,4-Dioxepan-6-amine hydrochloride. Toxic and Irritant." Never mix this with non-halogenated solvents, as it drastically increases disposal costs and facility risks.

Protocol C: Aqueous Waste Neutralization (For Process Streams)

Causality: Process streams containing this dissolved salt must be pH-neutralized before the organic fraction is separated for incineration.

  • pH Adjustment: To the acidic aqueous waste stream, slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous stirring until the solution reaches a pH of 7.0 - 8.0.

  • Verification: Validate the pH using a calibrated pH meter, not just indicator paper, to ensure the amine is fully neutralized (3[3]).

  • Routing: Even when neutralized, the aqueous stream contains the organic 1,4-dioxepane moiety. It must be routed to an approved aqueous hazardous waste facility for wet air oxidation or specialized incineration; it cannot be poured down the drain.

Terminal Destruction: Incineration Parameters

Once your properly segregated waste is handed over to a licensed waste management facility, it undergoes terminal destruction. The industry standard for a molecule like 1,4-Dioxepan-6-amine hydrochloride is High-Temperature Rotary Kiln Incineration .

The incinerator operates at temperatures between 1,300°F to 2,100°F (700°C to 1,150°C). At these temperatures, the organic carbon framework is completely oxidized to CO2​ and H2​O . The chlorine atoms are converted to HCl gas. To prevent environmental contamination, the exhaust gas is immediately passed through a caustic scrubber (typically a spray of lime or sodium hydroxide), which neutralizes the acid gas into harmless salt water before the exhaust is released into the atmosphere (2[2]).

Operational Workflow Diagram

To ensure these procedures are easily integrated into your laboratory's daily operations, refer to the logical workflow diagram below.

G Start 1,4-Dioxepan-6-amine HCl Waste Generation State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Aqueous Aqueous Process Stream State->Aqueous Peroxide Peroxide Testing (Cyclic Ether Precaution) Solid->Peroxide Neutralize Neutralize with 1M NaOH Validate pH 7.0-8.0 Aqueous->Neutralize Pass Negative (<20 ppm) Peroxide->Pass Fail Positive (>20 ppm) Peroxide->Fail Neutralize->Peroxide Package Package & Label as: Halogenated Organic Waste Pass->Package Treat Treat with Reducing Agent (e.g., Sodium Metabisulfite) Fail->Treat Treat->Pass Incinerate High-Temp Incineration with Alkaline Acid Gas Scrubber Package->Incinerate

Figure 1: Decision matrix and operational workflow for the safe disposal of 1,4-Dioxepan-6-amine hydrochloride.

References

  • NextSDS. "1,4-dioxepan-6-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.
  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride Safety Data Sheet (General Amine Hydrochloride Disposal Guidelines)." Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxepan-6-amine hydrochloride
Reactant of Route 2
1,4-Dioxepan-6-amine hydrochloride
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